2-(Trifluoromethyl)thiazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-2(8)1-10-3/h1H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNOUDOPVQNEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Workflows for 2-(Trifluoromethyl)thiazol-4-amine
Executive Summary
In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(Trifluoromethyl)thiazol-4-amine (CAS: 1202043-87-5) represents a highly specialized building block that merges the bioisosteric utility of a thiazole core with the metabolic shielding of a trifluoromethyl (-CF₃) group. This whitepaper provides an in-depth analysis of its physicochemical properties, the electronic causality dictating its behavior, and self-validating protocols for its synthesis and application.
Electronic Causality and Physicochemical Dynamics
The physicochemical behavior of 2-(Trifluoromethyl)thiazol-4-amine is entirely dictated by the electronic push-pull dynamics between the electron-donating C4-amino group and the strongly electron-withdrawing C2-trifluoromethyl group. Understanding these properties is critical for predicting its reactivity during downstream functionalization.
-
Causality of pKa and Basicity: The inductive (-I) effect of the -CF₃ group pulls electron density through the conjugated pi-system of the thiazole ring. This significantly delocalizes the lone pair on the C4-amine, rendering it far less basic than standard aliphatic or isolated aromatic amines. Consequently, the amine is a poor nucleophile under neutral conditions, necessitating the use of highly reactive electrophiles or coupling reagents during amide bond formation.
-
Causality of Lipophilicity: The incorporation of three fluorine atoms increases the hydrophobic surface area of the molecule, raising its partition coefficient (LogP). This is a deliberate design choice in medicinal chemistry to enhance passive membrane permeability and target binding affinity via halogen bonding.
Quantitative Physicochemical Profile
The following data summarizes the core metrics of the compound, sourced and calculated based on standard [1].
| Property | Value | Causality / Significance |
| CAS Number | 1202043-87-5 | Unique identifier for the exact regioisomer. |
| Molecular Formula | C₄H₃F₃N₂S | Confirms the presence of the fluorinated moiety. |
| Molecular Weight | 168.14 g/mol | Low molecular weight, ideal for fragment-based design. |
| Predicted LogP | 1.6 - 1.9 | Enhanced lipophilicity driven by the -CF₃ group. |
| Predicted pKa (Amine) | ~1.8 - 2.2 | Severely depressed basicity due to strong -I effects. |
| Hydrogen Bond Donors | 1 (-NH₂) | Capable of donating two hydrogens in target binding. |
| Hydrogen Bond Acceptors | 4 (N, F, S) | High density of acceptors for kinase hinge-binding. |
| Topological Polar Surface Area | 67.2 Ų | Optimal for oral bioavailability (Rule of 5 compliant). |
Self-Validating Synthetic Methodology
The synthesis of 4-aminothiazoles is classically achieved via a [2]. For 2-(trifluoromethyl)thiazol-4-amine, the reaction utilizes 2,2,2-trifluoroethanethioamide and chloroacetonitrile. The protocol below is designed as a self-validating system , ensuring that researchers can physically or spectroscopically verify the success of each mechanistic step without relying solely on end-point mass spectrometry.
Step-by-Step Protocol: Hantzsch-Type Cyclization
-
Reagent Preparation: Dissolve 1.0 equivalent of 2,2,2-trifluoroethanethioamide in anhydrous ethanol (0.5 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the thioamide.
-
Electrophile Addition: Add 1.1 equivalents of chloroacetonitrile dropwise at 0 °C. Causality: The low temperature controls the initial exotherm and prevents runaway polymerization of the nitrile.
-
Base Catalysis & Intermediate Formation: Introduce 1.2 equivalents of triethylamine (Et₃N) dropwise.
-
Validation Check: A distinct color change to pale yellow/orange indicates the successful deprotonation and formation of the reactive S-alkylation intermediate (thioimidate).
-
-
Thermal Cyclization: Heat the reaction mixture to a gentle reflux (78 °C) for 4-6 hours. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the nitrogen onto the nitrile carbon, as documented in [3].
-
Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated NaHCO₃.
-
Validation Check: The cessation of gas evolution (CO₂) confirms the complete neutralization of the HCl byproduct generated during cyclization.
-
-
Purification & Final Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify via flash chromatography (Hexanes/EtOAc).
-
Validation Check: Analyze the purified product via FTIR spectroscopy. The complete disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the emergence of a doublet for the primary amine N-H stretches (~3300-3400 cm⁻¹) provides absolute structural validation.
-
Figure 1: Hantzsch-type cyclization workflow for 2-(Trifluoromethyl)thiazol-4-amine.
Strategic Applications in Medicinal Chemistry
The primary utility of 2-(trifluoromethyl)thiazol-4-amine lies in its role as a nucleophile in the synthesis of complex amides, frequently utilized in the development of kinase inhibitors. The -CF₃ group at the C2 position serves a dual purpose: it acts as a lipophilic anchor in hydrophobic binding pockets and completely blocks cytochrome P450-mediated oxidation at that specific vector, a common metabolic liability in unsubstituted [4].
Because the amine is electronically deactivated, standard coupling conditions (e.g., DCC or EDC alone) often result in poor yields. To overcome this, researchers must utilize highly efficient uronium-based coupling reagents (such as HATU) in the presence of a strong non-nucleophilic base (DIPEA) to drive the formation of the active ester intermediate, forcing the sluggish amine to react.
Figure 2: Amide coupling workflow utilizing the thiazole amine in drug development.
References
Engineering Efficacy: The Therapeutic Potential of 2-(Trifluoromethyl)thiazol-4-amine Derivatives
Executive Summary
In modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on privileged pharmacophores. 2-(Trifluoromethyl)thiazol-4-amine (CAS: 1202043-87-5) has emerged as a highly versatile building block. By combining the rigid, hydrogen-bonding capacity of a heteroaromatic thiazole ring with the metabolic shielding and lipophilicity of a trifluoromethyl (
This technical whitepaper provides an in-depth analysis of the chemical rationale behind this pharmacophore, explores its primary therapeutic applications, and outlines field-proven, self-validating experimental workflows for synthesizing and evaluating its derivatives.
Pharmacophore Dynamics: The Chemical Rationale
The strategic incorporation of the 2-(trifluoromethyl)thiazole moiety into drug candidates is driven by precise physicochemical causality:
-
Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or accessible aliphatic methyl groups. Replacing a standard methyl group with a
group substitutes vulnerable C-H bonds with highly stable C-F bonds, effectively blocking Phase I oxidative metabolism at the C2 position and extending the compound's half-life. -
Electronic Tuning & Permeability: The strongly electron-withdrawing nature of the
group pulls electron density away from the thiazole ring. This significantly reduces the basicity of the thiazole nitrogen and the nucleophilicity of the C4-amine. Consequently, the final derivative exhibits a lower overall , which prevents the molecule from becoming permanently ionized at physiological pH, thereby drastically improving passive membrane permeability and oral bioavailability. -
Target Engagement: The thiazole sulfur atom provides a polarizable surface that fits optimally into hydrophobic receptor pockets, while the nitrogen acts as a directional hydrogen-bond acceptor.
Key Therapeutic Applications
Immunology: Allosteric Modulation of CXCR3
CXCR3 is a G-protein-coupled receptor (GPCR) activated by the chemokines CXCL9, CXCL10, and CXCL11. It plays a critical role in driving T-cell migration to sites of inflammation, making it a prime target for autoimmune disorders such as inflammatory bowel disease, celiac disease, and chronic obstructive pulmonary disease (COPD)[1].
Derivatives of 2-(trifluoromethyl)thiazole have been successfully developed as potent, insurmountable CXCR3 antagonists. A premier example is the clinical candidate[2], which utilizes the thiazole core to bind deeply within the allosteric pocket of the CXCR3 receptor, locking it in an inactive conformation and preventing intracellular calcium signaling[2].
Neurology: Dual TRPA1/TRPV1 Antagonism for Pain Management
The transient receptor potential ankyrin 1 (TRPA1) and vanilloid 1 (TRPV1) are thermosensitive cation channels co-expressed in nociceptive primary sensory neurons[3]. Blocking only one channel often leads to the compensatory upregulation of the other, limiting long-term analgesic efficacy.
Recent breakthroughs have utilized 2-(trifluoromethyl)thiazole derivatives as the "C-region" pharmacophore in hybrid molecules to achieve[3]. These compounds effectively block calcium flux through both channels, providing profound in vivo analgesia in inflammatory pain models without inducing the hyperthermic side effects historically associated with first-generation TRPV1 inhibitors[3].
Mechanistic Visualizations
Mechanism of action for 2-(trifluoromethyl)thiazole derivatives blocking receptor activation.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, ensuring reproducibility requires protocols that embed quality control directly into the workflow.
Protocol A: Amide Coupling of the Electron-Deficient C4-Amine
Causality Context: Because the C4-amine is highly electron-deficient (due to the
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Rationale: DIPEA acts as a non-nucleophilic base, allowing HATU to form a highly reactive HOAt-ester intermediate.
-
Coupling: Add 2-(trifluoromethyl)thiazol-4-amine (1.0 eq) to the activated mixture. Elevate the reaction temperature to 50°C and stir for 12–16 hours.
-
Self-Validation (LC-MS Check): Before proceeding to workup, extract a 1 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. Validation metric: Ensure >95% consumption of the thiazol-amine mass peak. If unreacted amine persists, add an additional 0.2 eq of HATU rather than extending the reaction time indefinitely, which risks epimerization.
-
Workup & Purification: Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated
, and brine. Dry over , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: High-Throughput Intracellular Calcium Flux Assay (FLIPR)
Causality Context: Both CXCR3 and TRP channels trigger intracellular calcium release upon activation. Measuring this flux using a calcium-sensitive fluorescent dye provides a direct, quantifiable readout of antagonist efficacy.
-
Cell Seeding: Seed recombinant CHO cells expressing the target receptor (e.g., human CXCR3 or TRPA1) into 384-well black-wall, clear-bottom microplates at 10,000 cells/well. Rationale: Black walls prevent optical crosstalk between adjacent wells during fluorescence excitation.
-
Dye Loading: Remove culture media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM dye and 2.5 mM probenecid. Incubate for 45 minutes at 37°C. Rationale: The AM ester allows the dye to permeate the lipid bilayer. Intracellular esterases then cleave the AM group, trapping the fluorophore inside. Probenecid inhibits multidrug resistance efflux pumps, preventing premature dye expulsion.
-
Compound Incubation: Add the synthesized thiazole derivatives in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes. Validation metric: Always include a known antagonist as a positive control and a 0.1% DMSO vehicle as a negative control to calculate the assay's Z'-factor (must be >0.5 for a valid run).
-
Ligand Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject the
concentration of the specific agonist (e.g., CXCL10 for CXCR3[2] or AITC for TRPA1[3]) and continuously record fluorescence (Excitation: 488 nm / Emission: 525 nm) for 3 minutes.
High-throughput intracellular calcium flux assay workflow for compound screening.
Quantitative Data Presentation
The following table summarizes the in vitro pharmacological profiling of prominent 2-(trifluoromethyl)thiazole derivatives, demonstrating their broad applicability and high potency across different therapeutic targets.
| Compound / Derivative | Primary Target(s) | IC₅₀ Value (Human) | Indication / Model | Reference |
| ACT-777991 | CXCR3 Receptor | 10 nM | Acute Lung Inflammation | Meyer et al., 2023 |
| Compound 50 (Hybrid) | TRPA1 / TRPV1 | 1.42 μM / 2.13 μM | Formalin-induced Pain | Do et al., 2024 |
| Compound 8 (Piperazine analog) | CXCR3 Receptor | < 50 nM | Inflammatory Bowel Disease | US10259807B2 |
References
-
Meyer, E., et al. "Discovery of Clinical Candidate ACT-777991, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies." Journal of Medicinal Chemistry, 2023. URL:[Link]
-
Do, N., et al. "Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain." Pharmaceuticals, 2024, 17(9), 1209. URL:[Link]
- Williams, C., et al. "1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives." US Patent 10259807B2, 2019.
Sources
The Strategic Role of the Trifluoromethyl Group in Thiazole-Based Pharmacophores: A Comprehensive Technical Guide
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the optimization of physicochemical properties to achieve target engagement and favorable pharmacokinetics. The 1,3-thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, acting as a bioisostere for various functional groups and engaging in crucial non-covalent interactions within biological targets[1]. However, the strategic incorporation of a trifluoromethyl (–CF₃) group onto the thiazole core fundamentally transforms its pharmacological profile.
This technical whitepaper explores the profound effects of the –CF₃ group on thiazole derivatives, detailing how its unique combination of high electronegativity, lipophilicity, and steric bulk modulates metabolic stability, membrane permeability, and binding affinity. Designed for drug development professionals, this guide synthesizes mechanistic insights, quantitative efficacy data, and validated experimental protocols for the synthesis and evaluation of these potent pharmacophores.
Physicochemical Synergies: Why CF₃ on a Thiazole?
The addition of a –CF₃ group is not merely a structural substitution; it is a calculated physicochemical intervention. The carbon-fluorine (C–F) bond is the strongest in organic chemistry (approx. 116 kcal/mol), and the resulting –CF₃ moiety exerts several critical effects on the thiazole ring:
Lipophilicity and Membrane Permeability
Despite the highly polarized nature of the C–F bond, the –CF₃ group is exceptionally lipophilic. The tightly held electron density around the fluorine atoms reduces the overall polarizability of the group, leading to weak intermolecular dispersion forces with water (the hydrophobic effect). When attached to a thiazole, the –CF₃ group significantly increases the partition coefficient (LogP), directly enhancing the molecule's ability to passively diffuse across lipid bilayers, including the blood-brain barrier (BBB)[1].
Electronic Modulation and pKa Shift
The –CF₃ group is strongly electron-withdrawing via the inductive effect. When positioned at the 4- or 5-position of the thiazole ring, it pulls electron density away from the heteroaromatic system. This lowers the pKa of the adjacent basic nitrogen, preventing its protonation at physiological pH (7.4). Maintaining the molecule in a neutral, unionized state further drives membrane permeation and oral bioavailability.
Metabolic Shielding (CYP450 Evasion)
Unsubstituted thiazoles are often susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. The incorporation of a –CF₃ group blocks these metabolically labile sites. The steric bulk of the –CF₃ group, combined with the extreme stability of the C–F bonds, resists oxidative cleavage, thereby prolonging the in vivo half-life of the drug candidate[1]. Furthermore, in the context of histone deacetylase (HDAC) inhibitors, replacing a metabolically unstable trifluoromethyl ketone with a trifluoropyruvamide (TFPA) next to a thiazole ring stabilizes the hydrate form, preventing reductive metabolism by carbonyl reductases[2].
Caption: Mechanism of CYP450 evasion and metabolic stability induced by the trifluoromethyl group.
Biological Activity & Target Engagement
The unique physicochemical properties of CF₃-thiazoles translate into potent biological activity across multiple therapeutic areas.
Oncology: Kinase Inhibition and Apoptosis
Trifluoromethyl-thiazole derivatives are heavily utilized in anticancer drug discovery. For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated against A-549, Bel7402, and HCT-8 cancer cell lines. The 4-chloro-2-methylphenyl amido substituted analogue demonstrated significant antiproliferative activity, achieving up to 48% inhibition[3]. The –CF₃ group enhances hydrophobic packing within the ATP-binding pockets of target kinases, driving high-affinity orthogonal interactions.
Neurology: Cholinesterase Inhibition
In the pursuit of Alzheimer's disease therapeutics, 1,3-thiazole derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds featuring an o-trifluoromethylbenzene moiety or fused quinoxaline-thiazole systems have shown promising results. One such derivative exhibited an IC₅₀ of 91 µM against AChE and simultaneously inhibited LPS-induced TNFα with an IC₅₀ of 8 µM, demonstrating dual neuroprotective and anti-inflammatory capabilities[4].
Infectious Diseases: Antiparasitic and Antibacterial Efficacy
The lipophilicity imparted by the –CF₃ group enhances cell wall penetration in pathogens.
-
Antiparasitic: A highly optimized diaminothiazole derivative featuring a –CF₃ group was developed for Human African Trypanosomiasis (HAT). By targeting inositol-tetrakisphosphate 1-kinase (ITPK1), this compound achieved an extraordinary EC₅₀ of 6 nM (0.006 µM) against Trypanosoma brucei[5].
-
Antibacterial: Substituted arylidene hydrazinyl trifluoromethyl thiazoles have demonstrated potent antibacterial activity, with optimal minimum inhibitory concentration (MIC) values of 16 µg/mL against Escherichia coli and down to 8 µg/mL against Klebsiella pneumonia[6].
Quantitative Activity Landscape
To facilitate cross-disciplinary comparison, the following table summarizes the quantitative efficacy of various CF₃-thiazole derivatives across different biological targets.
| Compound Class | Target / Disease Area | Key Structural Feature | Efficacy Metric | Source |
| Diaminothiazoles | T. brucei (ITPK1) / Trypanosomiasis | –CF₃ group addition | EC₅₀ = 6 nM (0.006 µM) | [5] |
| HDAC Inhibitors | HDAC8 / Oncology | TFPA-thiazole fusion | Low nanomolar IC₅₀ | [2] |
| Thiazole-5-carboxamides | A-549, HCT-8 / Oncology | 4-CF₃, 2-Cl-phenyl | 48% cell viability inhibition | [3] |
| Hydrazinyl-thiazoles | E. coli / Antibacterial | 4-CF₃ substitution | MIC = 16 µg/mL | [6] |
| 1,3-Thiazole derivatives | AChE / Alzheimer's Disease | Fused quinoxaline/CF₃ | IC₅₀ = 91 µM (TNFα IC₅₀ = 8 µM) | [4] |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of CF₃-thiazoles and the subsequent evaluation of their metabolic stability. Note: Causality for critical steps is explicitly provided to guide rational experimental design.
Protocol A: Radical Trifluoromethylation of Thiazole Scaffolds
This protocol utilizes sodium trifluoromethanesulfinate (Langlois reagent) for the direct C–H trifluoromethylation of the thiazole ring[1].
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the base thiazole substrate (1.0 equiv) and Langlois reagent (CF₃SO₂Na, 3.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (3:1 v/v).
-
Causality: Langlois reagent is selected as a bench-stable, solid precursor that safely generates •CF₃ radicals upon oxidation, bypassing the severe toxicity and handling difficulties of gaseous CF₃I.
-
-
Radical Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv) dropwise to the stirring mixture at 0°C.
-
Causality: TBHP acts as the radical initiator, oxidizing the sulfinate to release SO₂ gas and the highly reactive electrophilic •CF₃ radical, which subsequently attacks the electron-rich position of the thiazole ring.
-
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours. Monitor reaction progress via LC-MS.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Causality: The basic quench neutralizes acidic byproducts, while the highly lipophilic CF₃-thiazole product partitions efficiently into the organic Ethyl Acetate layer.
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance (CLint) and half-life (t₁/₂) of the synthesized CF₃-thiazole, validating the metabolic shielding effect.
Step-by-Step Methodology:
-
Pre-Incubation: In a 96-well plate, combine the CF₃-thiazole test compound (final concentration 1 µM) with Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Incubate at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures the system reaches thermal equilibrium and physiological pH before enzymatic activity begins, preventing artificial lag phases in the kinetic data.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration) to each well.
-
Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an essential electron donor to catalyze the oxidation of the thiazole substrate.
-
-
Time-Point Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture and immediately transfer it into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
-
Causality: The ice-cold ACN serves a dual purpose: it instantly denatures the microsomal proteins (halting all enzymatic metabolism to provide an accurate time-snapshot) and precipitates the proteins for clean downstream LC-MS/MS analysis.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS to plot the depletion curve.
Caption: Workflow illustrating the physicochemical enhancements conferred by CF3 addition to thiazoles.
References
-
Fluoroalkylation of steroid derivatives: synthetic strategies, mechanistic trends, and pharmacological perspectives. RSC Publishing.
-
5-(Trifluoromethyl)-1,3-thiazole | High-Purity. Benchchem. 1
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. 3
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Academie des Sciences. 4
-
Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. PMC / NIH. 5
-
Synthesis of Substituted Arylidene Hydrazinyl Trifluoromethyl Thiazole Derivatives and their Antibacterial Studies using different Genes Expression. ResearchGate / ChemistrySelect. 6
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC / NIH. 2
Sources
- 1. 5-(Trifluoromethyl)-1,3-thiazole|High-Purity [benchchem.com]
- 2. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 5. Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-(Trifluoromethyl)thiazol-4-amine as a pharmacophore in drug discovery
Title: 2-(Trifluoromethyl)thiazol-4-amine as a Privileged Pharmacophore in Modern Drug Discovery: A Technical Guide
Executive Summary
In the pursuit of novel therapeutics, the strategic incorporation of halogenated heterocycles has become a cornerstone of lead optimization. 2-(Trifluoromethyl)thiazol-4-amine (CAS 1202043-87-5) represents a highly specialized, privileged pharmacophore that addresses common pharmacokinetic and pharmacodynamic liabilities. By fusing the bioisosteric versatility of the 1,3-thiazole ring with the profound stereoelectronic effects of a trifluoromethyl (–CF₃) group, this building block offers a robust foundation for developing kinase inhibitors, antimicrobial agents, and antiviral therapeutics. This guide deconstructs the mechanistic causality behind its utility, provides self-validating synthetic protocols, and examines its application in contemporary drug discovery.
Pharmacophore Deconstruction & Mechanistic Causality
The efficacy of 2-(Trifluoromethyl)thiazol-4-amine is derived from the synergistic interplay of its three structural domains. As an Application Scientist, it is critical to understand why this specific molecular architecture drives favorable drug-like properties.
-
The 1,3-Thiazole Core: The thiazole ring is a well-established privileged scaffold in medicinal chemistry, acting as a bioisostere for pyridine, oxazole, and phenyl rings[1]. It engages in critical hydrogen bonding and non-covalent interactions within biological targets, including unique chalcogen bonding via its electron-rich sulfur atom[2]. Its rigid, planar geometry pre-organizes attached functional groups for optimal receptor binding.
-
The Trifluoromethyl (–CF₃) Advantage: The incorporation of the –CF₃ group at the 2-position fundamentally alters the molecule's physicochemical profile. The extremely high bond dissociation energy of the C–F bond (~116 kcal/mol) blocks sites susceptible to cytochrome P450-mediated oxidative metabolism, drastically enhancing metabolic stability[1]. Furthermore, its intrinsic lipophilicity improves passive membrane permeability, while its strong electron-withdrawing nature modulates the pKa of the adjacent thiazole nitrogen, reducing basicity and mitigating off-target toxicities (e.g., hERG channel blockade)[1].
-
The 4-Amino Vector: The primary amine at the 4-position serves a dual purpose. Pharmacodynamically, it acts as a potent hydrogen-bond donor, frequently utilized to anchor inhibitors to the hinge region of kinases. Synthetically, it provides a highly directional vector for library diversification via amide coupling.
Caption: Logical breakdown of the 2-(Trifluoromethyl)thiazol-4-amine pharmacophore contributions.
Physicochemical & Pharmacokinetic Profiling
To illustrate the profound impact of the –CF₃ group, the table below summarizes the quantitative physicochemical shifts when transitioning from a standard methyl group to a trifluoromethyl group on the 4-aminothiazole scaffold.
| Physicochemical Parameter | 2-Methylthiazol-4-amine | 2-(Trifluoromethyl)thiazol-4-amine | Causality / Pharmacological Impact |
| Molecular Weight ( g/mol ) | 114.17 | 168.14 | Addition of 3 fluorine atoms increases MW but remains well within Lipinski's Rule of 5. |
| Lipophilicity (cLogP) | ~0.8 | ~1.7 | The highly lipophilic –CF₃ group enhances passive membrane permeability and bioavailability. |
| pKa (Conjugate Acid) | ~4.5 | ~1.5 | Strong electron-withdrawing effect of –CF₃ drastically reduces basicity, mitigating hERG binding. |
| Metabolic Stability (HLM) | Low (Oxidation at –CH₃) | High (C–F bond resistance) | The strong C–F bond blocks CYP450-mediated oxidative metabolism at the 2-position. |
| Topological Polar Surface Area | 67.1 Ų | 67.1 Ų | Fluorine does not contribute to TPSA, allowing for increased lipophilicity without altering polar metrics. |
Synthetic Methodologies & Self-Validating Protocols
The synthesis and derivatization of this scaffold require specific conditions due to the stereoelectronic deactivation caused by the –CF₃ group.
Protocol 1: De Novo Synthesis via Hantzsch-Type Cyclization
Thiazol-amines can be efficiently prepared from α-halo nitriles and thioamides[3].
-
Objective: Construct the 1,3-thiazole core with the –CF₃ and amino substituents.
-
Causality of Reagents: Ethanol is chosen as a protic solvent to stabilize the zwitterionic intermediates during cyclization. NaHCO₃ acts as a mild acid scavenger to neutralize the HCl byproduct without causing base-catalyzed degradation of the sensitive α-halo nitrile.
-
Step-by-Step Workflow:
-
Dissolve 2,2,2-trifluoroethanethioamide (1.0 eq) in anhydrous ethanol at room temperature.
-
Add NaHCO₃ (1.5 eq), followed by the dropwise addition of chloroacetonitrile (1.1 eq).
-
Heat the reaction mixture to 70°C for 4–6 hours under an inert atmosphere.
-
Self-Validation (IPC): Monitor via LC-MS. The disappearance of the thioamide peak and the appearance of the product mass
indicates reaction completion. -
Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo.
-
Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
-
-
Expected Analytical Data:
H NMR (CDCl₃): δ 6.50 (s, 1H, thiazole-CH), 4.85 (br s, 2H, NH₂). F NMR: δ -61.5 (s, 3F).
Protocol 2: High-Throughput Library Derivatization via Amide Coupling
-
Objective: Synthesize 2-trifluoromethylthiazole-4-carboxamides for high-throughput screening.
-
Causality of Reagents: The 4-amino group on this specific scaffold is highly deactivated due to the strong electron-withdrawing inductive effect of the –CF₃ group. Standard coupling agents (like EDC/HOBt) often fail. HATU is employed because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, forcing the acylation of the poorly nucleophilic amine. DIPEA serves as a non-nucleophilic base to drive the catalytic cycle.
-
Step-by-Step Workflow:
-
Pre-activate the target carboxylic acid (1.1 eq) by dissolving it in anhydrous DMF, adding HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.
-
Add 2-(Trifluoromethyl)thiazol-4-amine (1.0 eq) to the activated ester solution.
-
Stir at 50°C for 12 hours (elevated temperature overcomes the amine's low nucleophilicity).
-
Self-Validation (IPC): Monitor via TLC (UV active at 254 nm). The amide product spot will typically exhibit a higher
value than the highly polar amine starting material. -
Quench with water to precipitate the amide product. Filter and wash with cold water and dilute HCl to remove residual DIPEA.
-
Caption: End-to-end drug discovery workflow utilizing the 2-(Trifluoromethyl)thiazol-4-amine scaffold.
Applications in Drug Discovery: Case Studies
The 2-(trifluoromethyl)thiazole scaffold has gained significant traction in the development of novel therapeutics, particularly in virology and oncology.
A prominent example is its use in the discovery of novel anti-HIV agents that modulate viral mRNA processing[4],[5]. Researchers identified 2-trifluoromethylthiazole-5-carboxamides (e.g., compounds GPS488 and GPS491) as potent analogues of a previously discovered stilbene-based hit compound. The strategic replacement of a reactive, cytotoxic stilbene double bond with the stable, bioisosteric thiazole-carboxamide linkage eliminated cytotoxicity while maintaining sub-micromolar efficacy against both wild-type and drug-resistant HIV strains[4].
The –CF₃ group was critical in this structure-activity relationship (SAR) optimization. It provided the necessary lipophilic bulk and electronic distribution to effectively alter HIV-1 RNA accumulation, thereby suppressing the expression of the viral structural Gag protein while increasing levels of viral RNAs encoding regulatory proteins[5].
References
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC Source: nih.gov URL: [Link]
-
Title: 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC Source: nih.gov URL: [Link]
-
Title: 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing | ACS Medicinal Chemistry Letters Source: acs.org URL: [Link]
-
Title: Science of Synthesis 11.17 Thiazoles Source: thieme-connect.de URL: [Link]
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- 1. 5-(Trifluoromethyl)-1,3-thiazole|High-Purity [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Metabolic Stability of 2-(Trifluoromethyl)thiazol-4-amine Scaffolds: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Metabolic Stability
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving a suitable pharmacokinetic profile, with metabolic stability standing as a cornerstone. A compound that is rapidly metabolized will likely suffer from a short half-life and poor bioavailability, necessitating higher or more frequent dosing, which in turn can lead to increased toxicity. This guide provides a focused, in-depth analysis of the metabolic stability of the 2-(Trifluoromethyl)thiazol-4-amine scaffold, a privileged structure in medicinal chemistry. Our objective is to move beyond mere protocol recitation and delve into the mechanistic reasoning and strategic decision-making required to effectively assess and optimize compounds built around this core.
Part 1: Deconstructing the 2-(Trifluoromethyl)thiazol-4-amine Scaffold
The 2-(Trifluoromethyl)thiazol-4-amine scaffold is a confluence of three key structural motifs, each imparting distinct physicochemical and metabolic properties. A comprehensive understanding of their individual and collective contributions is paramount.
-
The Thiazole Ring: This five-membered aromatic heterocycle is a common feature in many approved drugs.[1] Its aromaticity and the presence of both sulfur and nitrogen heteroatoms make it a versatile pharmacophore. However, these heteroatoms and the electron-rich ring system also present potential sites for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2]
-
The 2-Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established medicinal chemistry strategy to enhance metabolic stability.[3][4] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[5][6] Furthermore, the potent electron-withdrawing nature of the CF₃ group can deactivate the adjacent thiazole ring, rendering it less susceptible to oxidative attack.[5][7] This "metabolic blocking" effect is a primary reason for the prevalence of this group in drug design.[6]
-
The 4-Amine (NH₂) Moiety: The primary amine at the C4 position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the biological target. From a metabolic standpoint, it can be a site for Phase II conjugation reactions (e.g., acetylation, glucuronidation) or Phase I oxidation. Its electron-donating character can also influence the reactivity of the thiazole ring itself.[8][9]
The interplay of these three components—the potentially labile heterocycle, the powerfully stabilizing fluoroalkyl group, and the reactive amine—defines the metabolic profile of any compound derived from this scaffold.
Part 2: The Metabolic Landscape: Potential Pathways and Liabilities
While the CF₃ group provides a significant metabolic shield, it does not confer complete invulnerability. Understanding the potential "soft spots" is critical for proactive drug design. Preclinical metabolism studies are essential for identifying these liabilities early in the discovery process.
Key Metabolic Transformations:
-
Thiazole Ring Oxidation: This is often the primary site of metabolic concern for thiazole-containing drugs. CYP-mediated oxidation can occur at several positions:
-
S-Oxidation: Oxidation of the sulfur atom to form a sulfoxide or sulfone.
-
N-Oxidation: Oxidation of the ring nitrogen atom.
-
Epoxidation: Formation of a reactive epoxide across the C4-C5 double bond. This can be a significant liability, as epoxides are electrophilic and can form covalent adducts with cellular macromolecules, potentially leading to toxicity.[8][9][10]
-
Thiazole Ring Opening: More extensive metabolism can lead to the cleavage of the thiazole ring, as has been observed for some thiazole-containing compounds.[11] This often proceeds through an initial oxidation event.[11]
-
-
Metabolism at the 4-Amine Position:
-
If the amine is substituted (secondary or tertiary), N-dealkylation is a common metabolic route.
-
The primary amine itself can undergo oxidative deamination or conjugation reactions.
-
-
Metabolism of Peripheral Substituents: While the core is our focus, it is crucial to remember that metabolism often occurs on other parts of the molecule. Aromatic rings appended to the core, for instance, are classic sites for CYP-mediated hydroxylation.
The presence of the amino group on the thiazole ring can facilitate several of these metabolic pathways.[8][9] Quantum chemical studies suggest that the energy barrier for epoxidation, a pathway leading to potentially reactive metabolites, is lowered by the presence of an amino group on the thiazole ring.[8][9]
Visualization: Potential Metabolic Fates
The following diagram illustrates the primary potential metabolic pathways for the 2-(Trifluoromethyl)thiazol-4-amine core.
Caption: Potential Phase I and Phase II metabolic pathways for the core scaffold.
Part 3: The Cornerstone Experiment: In Vitro Metabolic Stability Assay
The workhorse for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[12][13] This experiment measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts rich in Phase I drug-metabolizing enzymes like CYPs.[14][15]
Self-Validating Experimental Protocol: Liver Microsomal Stability
This protocol is designed to be self-validating through the inclusion of appropriate controls. The causality behind each step is explained to ensure a deep understanding of the methodology.
Objective: To determine the rate of disappearance (half-life, t₁/₂) and calculate the intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Test Compound (TC) Stock Solution (e.g., 10 mM in DMSO)
-
Pooled Liver Microsomes (Human, Rat, Mouse, etc.)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (Cofactor solution, containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase). Causality: CYPs are NADPH-dependent enzymes; a regenerating system ensures the cofactor is not depleted during the incubation.
-
Positive Control Compounds:
-
High Clearance Control (e.g., Verapamil, Propranolol). Causality: Validates that the microsomal enzymes are active.
-
Low Clearance Control (e.g., Warfarin). Causality: Ensures the assay can distinguish stable from unstable compounds and that there's no non-specific degradation.
-
-
Stopping Solution: Ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS). Causality: The ACN precipitates microsomal proteins, halting the enzymatic reaction. The IS is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.
-
96-well incubation plate and collection plate
-
Incubator Shaker (37°C)
-
Centrifuge
-
LC-MS/MS System
Experimental Workflow:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare working solutions of the Test Compound and controls in buffer to the desired concentration (e.g., 2 µM for a final assay concentration of 1 µM).
-
Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.
-
-
Incubation Setup (in 96-well plate):
-
Add the microsomal suspension to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Mix gently.
-
Add this microsomal mixture to the wells of the incubation plate.
-
Pre-incubation: Place the plate in the 37°C shaker for ~5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the pre-warmed NADPH regenerating system to all wells except the T=0 and "No-NADPH" control wells. To the "No-NADPH" wells, add plain buffer. This step starts the metabolic reaction.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells.
-
Quench Reaction: Immediately transfer the aliquot to a collection plate containing the ice-cold ACN with Internal Standard. Mix thoroughly to stop the reaction.
-
For the T=0 sample, the reaction is quenched before adding the NADPH solution. This represents 100% of the initial compound concentration.
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point. The amount is determined by the peak area ratio of the analyte to the internal standard.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Data Presentation and Interpretation
The primary data from the LC-MS/MS is the percentage of the parent compound remaining at each time point.
Data Analysis:
-
Plot the natural log (ln) of the [% remaining] versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Half-life (t₁/₂) is calculated as: t₁/₂ = -0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ) is calculated as: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
Table 1: Representative Microsomal Stability Data and Interpretation
| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) | Interpretation |
| Verapamil (Control) | 8.5 | 98 | High Clearance: Assay is performing correctly. |
| Warfarin (Control) | > 120 | < 5.8 | Low Clearance: Assay is performing correctly. |
| Test Compound A | 15 | 55.4 | Metabolically Unstable: High intrinsic clearance suggests rapid in vivo metabolism. Optimization is required. |
| Test Compound B | 95 | 7.3 | Metabolically Stable: Low intrinsic clearance predicts a lower level of in vivo metabolic clearance. A promising result. |
| Test Compound C | > 120 | < 5.8 | Highly Stable: Excellent metabolic stability in this system. May warrant investigation in hepatocyte assays to assess Phase II metabolism. |
Note: Clearance classification boundaries can vary, but generally CLᵢₙₜ > 80 is high, 15-80 is intermediate, and < 15 is low.
Part 4: Advanced Analytics for Metabolite Characterization
Identifying where metabolism occurs is as important as knowing how fast it occurs. This requires sophisticated analytical techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for both quantification of the parent drug and initial detection of metabolites.[13][16]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites (e.g., confirming the addition of an oxygen atom, M+16).[11][16]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): A uniquely powerful tool for fluorinated compounds. It allows for the direct detection and quantification of all fluorine-containing species in a sample—both the parent drug and its metabolites—without interference from biological matrices.[17] This can provide an unbiased view of the metabolic fate of the compound.
Part 5: Strategic Interventions: Enhancing Metabolic Stability
When a compound like "Test Compound A" shows high clearance, medicinal chemistry must intervene. The strategy is guided by the principles of Structure-Metabolism Relationships (SMR).
-
Identify the Metabolic "Soft Spot": The first step is to use metabolite identification studies (as described in Part 4) to pinpoint the exact site of metabolism.
-
Block the Site: If metabolism is occurring on a peripheral aromatic ring, a common strategy is to block the most likely site (often the para-position) with a fluorine atom.[12]
-
Bioisosteric Replacement: If the thiazole ring itself is the site of instability, more significant changes may be needed. This involves replacing a labile group with a more stable isostere that preserves biological activity.[18][19]
-
Replacing a metabolically vulnerable phenyl group with a pyridine or other heterocycle can reduce susceptibility to CYP-mediated oxidation.[2][20]
-
In some cases, the entire thiazole ring might be replaced with another heterocycle like an oxadiazole, triazole, or imidazole, which can offer improved stability while mimicking key electronic and hydrogen-bonding features.[18][19][21]
-
-
Modulate Electronics and Sterics: Introducing electron-withdrawing groups elsewhere on the molecule can further deactivate the thiazole ring. Alternatively, adding steric bulk near a metabolic hotspot can physically hinder the ability of a CYP enzyme to access and oxidize that site.
Visualization: Metabolic Stability-Guided Drug Design Cycle
Caption: The iterative cycle of design, synthesis, and testing in drug optimization.
Conclusion
The 2-(Trifluoromethyl)thiazol-4-amine scaffold offers a compelling starting point for drug design, largely due to the inherent metabolic stability conferred by the trifluoromethyl group. However, this stability is not absolute. A thorough and mechanistically-driven investigation of the scaffold's metabolic liabilities, centered on the thiazole ring and its substituents, is essential. By employing robust in vitro assays, advanced analytical techniques for metabolite identification, and rational, SMR-guided medicinal chemistry, researchers can effectively navigate the challenges of metabolic optimization. This integrated approach transforms metabolic stability from a potential roadblock into a design parameter that can be systematically addressed, ultimately increasing the probability of advancing potent, safe, and effective drug candidates into clinical development.
References
- A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. RSC Publishing.
- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.
- Hepatic microsomal enzyme induction by trifluoromethyl compounds and some halogenated and nonhalogenated analogs. PubMed.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19 F NMR spectroscopy. RSC Publishing.
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed.
- Systematic evaluation of amide bioisosteres leading to the discovery of novel and potent thiazolylimidazolidinone inhibitors of SCD1 for the treatment of metabolic diseases. ResearchGate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem.
- Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science.
- Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate.
- Bioisosteres that influence metabolism. Hypha Discovery Blogs.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
- Metabolic Stability Assay Services. BioIVT.
- Drug Modifications to Improve Stability. Chemistry LibreTexts.
- In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. PubMed.
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications.
- Microsomal metabolic stability. ResearchGate.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Metabolism News. Cambridge MedChem Consulting.
- metabolic stability. Enamine.
- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. MDPI.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate.
- Metabolism-guided drug design. MedChemComm.
- Peroxidase metabolism of the urinary bladder carcinogen 2-amino-4-(5-nitro-2-furyl)thiazole. PubMed.
- Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. ResearchGate.
- On the Metabolic Stability of Fluorinated Small Molecules. figshare.
- Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. ResearchGate.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Frontiers.
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The Trifluoromethyl Group's Iron Grip: A Technical Guide to the Electronic Effects on Thiazole-4-amine Reactivity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the profound electronic influence the trifluoromethyl (CF₃) group exerts on the reactivity of the thiazole-4-amine scaffold, a prevalent motif in medicinal chemistry. By dissecting the fundamental principles and providing actionable experimental frameworks, this document aims to equip researchers with the predictive understanding necessary for rational drug design and synthetic strategy development.
The Strategic Imperative: Why the CF₃ Group on Thiazole-4-amine?
The thiazole ring is a cornerstone in a multitude of therapeutic agents, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[1][2] The 4-amino substitution provides a critical vector for molecular elaboration and interaction with biological targets. The introduction of a trifluoromethyl group, a powerhouse of electron-withdrawing capacity, is a deliberate strategy to modulate the physicochemical properties of the parent molecule.[3] Understanding the electronic consequences of this substitution is paramount for predicting its impact on a compound's pKa, nucleophilicity, and susceptibility to metabolic degradation.
Deconstructing the Electron Sink: The Intrinsic Properties of the Trifluoromethyl Group
The trifluoromethyl group's potent electron-withdrawing nature is the lynchpin of its utility. This effect is primarily a consequence of the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms.[4] This creates a significant dipole moment, pulling electron density away from the atom to which it is attached. This powerful inductive pull is quantified by its Hammett constant (σ), a measure of the electronic influence of a substituent on a reaction center.
| Hammett Constant | Value | Implication |
| σₚ (para) | +0.54 | Strong electron-withdrawal through the aromatic system. |
| σₘ (meta) | +0.43 | Significant inductive electron-withdrawal. |
Table 1: Hammett constants for the trifluoromethyl group, illustrating its strong electron-withdrawing character.
This inherent electron-withdrawing capability has several predictable consequences for an attached aromatic or heteroaromatic system.
The Thiazole-4-amine Core: A Tale of Two Nucleophiles
The thiazole-4-amine scaffold presents two primary sites of nucleophilic reactivity: the exocyclic amino group and the thiazole ring itself, particularly the C5 position, which is the most electron-rich carbon in the unsubstituted ring.[5] The lone pair of the amino group can participate in resonance with the thiazole ring, further enhancing the nucleophilicity of the C5 position.
The CF₃ Effect: A Paradigm Shift in Thiazole-4-amine Reactivity
The introduction of a trifluoromethyl group onto the thiazole ring dramatically alters this reactivity landscape. The primary consequence is a significant decrease in electron density throughout the molecule, impacting both the amino group and the thiazole ring.
Basicity Attenuation: A Quantifiable Impact on pKa
The most immediate and quantifiable effect of the CF₃ group is a marked decrease in the basicity of the thiazole-4-amine system. The electron-withdrawing nature of the CF₃ group destabilizes the protonated form (the conjugate acid), making the amine less likely to accept a proton. This is reflected in a lower pKa value. For instance, the pKa of ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been reported to be approximately 1.41. While this value is for a more complex analogue, it provides a stark contrast to the estimated pKa of unsubstituted 2-aminothiazole, which is around 5.4. This dramatic reduction in basicity has profound implications for drug design, influencing a molecule's charge state at physiological pH and its ability to participate in hydrogen bonding as a hydrogen bond acceptor.
Nucleophilicity Suppression: Taming the Amino Group and the Ring
The diminished electron density has a direct impact on the nucleophilicity of both the exocyclic amino group and the thiazole ring.
-
The Amino Group: The lone pair on the nitrogen of the 4-amino group is less available for donation to an electrophile due to the inductive pull of the CF₃ group. This results in a significant decrease in its nucleophilicity, making reactions such as acylation and alkylation more challenging. Higher temperatures, stronger electrophiles, or the use of catalysts may be required to achieve desired transformations.
-
The Thiazole Ring: The electron-rich C5 position of the thiazole ring is significantly deactivated towards electrophilic aromatic substitution. The strong -I effect of the CF₃ group withdraws electron density from the ring, making it a much poorer nucleophile. Consequently, electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions will be substantially slower and require more forcing conditions compared to the unsubstituted thiazole-4-amine.
The position of the CF₃ group on the thiazole ring will also have a nuanced effect on reactivity. A CF₃ group at the C2 position will exert a strong and direct electron-withdrawing effect on the entire ring system. A CF₃ group at the C5 position, while still strongly deactivating, will have its most pronounced effect on the adjacent C4-amino group.
Experimental Protocols for Probing Electronic Effects
To empirically validate and quantify the electronic effects of the CF₃ group on thiazole-4-amine reactivity, a series of well-defined experiments can be undertaken.
Protocol 1: Determination of pKa via UV-Vis Spectrophotometry
This protocol provides a robust method for quantifying the basicity of the thiazole-4-amine and its CF₃-substituted analogue.
Objective: To determine and compare the pKa values of thiazole-4-amine and 2-(trifluoromethyl)thiazole-4-amine.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 1 to 7.
-
Preparation of Stock Solutions: Prepare stock solutions of thiazole-4-amine and 2-(trifluoromethyl)thiazole-4-amine in a suitable solvent (e.g., methanol).
-
Spectrophotometric Measurement:
-
For each compound, add a small, constant volume of the stock solution to each buffer solution in a quartz cuvette.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated and neutral forms of the amine.
-
Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.
-
The pKa is the pH at which the concentration of the protonated and neutral forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
-
Causality: The shift in λmax upon protonation is due to the change in the electronic structure of the molecule. The CF₃-substituted compound is expected to have a significantly lower pKa, reflecting the destabilization of the conjugate acid by the electron-withdrawing CF₃ group.
Protocol 2: Comparative Acylation Reactivity Study
This experiment provides a semi-quantitative comparison of the nucleophilicity of the amino group.
Objective: To compare the rate of acylation of thiazole-4-amine and 2-(trifluoromethyl)thiazole-4-amine with a standard electrophile.
Methodology:
-
Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of thiazole-4-amine and 2-(trifluoromethyl)thiazole-4-amine in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).
-
Initiation of Reaction: To each vessel, add an equimolar amount of a standard acylating agent (e.g., acetyl chloride) at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., thin-layer chromatography, LC-MS, or ¹H NMR spectroscopy).
-
Data Analysis: Compare the time required for the consumption of the starting material in each reaction. The reaction with thiazole-4-amine is expected to proceed significantly faster. For a more quantitative comparison, reaction kinetics can be studied by taking aliquots at regular intervals and analyzing the concentration of reactants and products.
Causality: The slower reaction rate for the CF₃-substituted compound is a direct consequence of the reduced nucleophilicity of the amino group, as its lone pair is less available for attack on the electrophilic carbonyl carbon of the acetyl chloride.
Visualizing the Electronic Landscape
The following diagrams illustrate the key electronic effects and experimental workflows discussed.
Caption: The strong inductive effect of the CF₃ group reduces electron density in the thiazole-4-amine system, leading to decreased basicity and nucleophilicity.
Caption: An experimental workflow for the comparative analysis of the electronic effects of the CF₃ group on thiazole-4-amine reactivity.
Conclusion: Harnessing Electronic Effects for Rational Design
The trifluoromethyl group is a powerful tool for modulating the properties of the thiazole-4-amine scaffold. Its profound electron-withdrawing effects significantly decrease the basicity and nucleophilicity of the molecule, a critical consideration in drug design and synthetic planning. By understanding and quantifying these effects through the experimental frameworks outlined in this guide, researchers can make more informed decisions in the development of novel therapeutics, leading to compounds with improved pharmacokinetic and pharmacodynamic profiles.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Academica.
- Vertex AI Search. (n.d.). Trifluoromethyl group. Wikipedia.
- Vertex AI Search. (2025). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development. BenchChem.
- Vertex AI Search. (2025, August 15). CF3 Definition - Organic Chemistry Key Term. Fiveable.
- Vertex AI Search. (n.d.). Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution. BenchChem.
Sources
- 1. BJOC - C–H Trifluoromethylthiolation of aldehyde hydrazones [beilstein-journals.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Bioisosteric Applications of 2-(Trifluoromethyl)thiazol-4-amine in Advanced Medicinal Chemistry
Executive Summary
In the modern drug discovery landscape, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently necessitates the structural evolution of lead compounds. The molecule 2-(Trifluoromethyl)thiazol-4-amine (CAS 1202043-87-5) has emerged as a highly privileged building block and bioisosteric scaffold. By combining the electron-withdrawing power of a trifluoromethyl (
This technical guide dissects the electronic rationale, bioisosteric replacement strategies, and the specific synthetic methodologies required to effectively deploy 2-(trifluoromethyl)thiazol-4-amine in drug development.
Structural and Electronic Rationale
The strategic value of 2-(trifluoromethyl)thiazol-4-amine lies in the synergistic physical chemistry of its two primary components:
-
The Trifluoromethyl Group (
): The moiety is a powerful modulator of molecular properties. Due to its topological, steric, and electronic effects, it is frequently deployed as a. The high bond dissociation energy of the C-F bond fortifies the molecule against cytochrome P450-mediated oxidative metabolism, while its intrinsic lipophilicity enhances membrane permeability. -
The 1,3-Thiazole Core: As a five-membered heteroaromatic ring, thiazole acts as a bioisostere for amides, esters, and oxadiazoles. It provides two distinct hydrogen-bond acceptors (the nitrogen and sulfur atoms) while maintaining a rigid vector for substituent projection.
-
The 4-Amine Handle: Positioned at the 4-carbon, the amine serves as the primary vector for coupling (e.g., forming ureas, amides, or secondary amines). However, the strong inductive pull (
) of the adjacent group severely delocalizes the amine's lone pair, drastically reducing its nucleophilicity.
Bioisosteric Replacement Strategies
A classic application of 2-(trifluoromethyl)thiazol-4-amine is the rescue of nitroaromatic lead compounds. While nitro groups (
Recent studies in the development of anti-HIV agents have successfully demonstrated a1[1]. By swapping a
Quantitative Comparison of Bioisosteres
| Parameter | Nitro ( | Trifluoromethyl ( | Analytical Rationale |
| Hammett Constant ( | +0.78 | +0.54 | Both exert strong electron-withdrawing ( |
| Lipophilicity ( | -0.28 | +0.88 | |
| Metabolic Liability | High | Low | Nitro groups are susceptible to nitroreductases; |
| Anti-HIV Activity (EC | 2.4 µM | 0.5 µM | The |
(Data synthesized from the evaluation of 2-trifluoromethylthiazole-5-carboxamides[1])
Logical workflow of CF3-thiazole bioisosteric replacement to bypass metabolic liabilities.
Causality in Experimental Design: Overcoming Synthetic Hurdles
When utilizing 2-(trifluoromethyl)thiazol-4-amine to synthesize larger chemical probes—such as2[2]—standard amide coupling protocols (e.g., EDC/HOBt or HATU/DIPEA) routinely fail.
The Causality: The basicity and nucleophilicity of the 4-amine are severely compromised. The lone pair on the nitrogen is delocalized into the electron-deficient thiazole ring, a phenomenon exacerbated by the potent
To force the coupling, the experimental design must alter both reacting partners:
-
Electrophile: Must be converted from a carboxylic acid to an ultra-reactive acid chloride.
-
Nucleophile: The 4-amine must be deprotonated using a strong, non-nucleophilic base (e.g., LiHMDS) to generate a highly reactive amide anion prior to coupling.
Self-Validating Experimental Protocol: Amide Coupling
To ensure high fidelity and prevent the costly purification of failed reactions, the following protocol is designed as a self-validating system utilizing an in-line LC-MS feedback loop.
Step-by-Step Methodology
Step 1: Electrophile Activation
-
Action: Suspend the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by 2 drops of anhydrous DMF (catalyst).
-
Rationale: Oxalyl chloride generates a highly reactive acid chloride, bypassing the limitations of transient active esters which are insufficiently electrophilic for deactivated thiazol-4-amines.
Step 2: Nucleophile Deprotonation
-
Action: In a separate flame-dried flask, dissolve 2-(trifluoromethyl)thiazol-4-amine (1.1 eq) in anhydrous THF at -78 °C. Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 eq). Stir for 30 minutes.
-
Rationale: LiHMDS quantitatively deprotonates the amine, converting the poor neutral nucleophile into a highly reactive anionic species.
Step 3: Electrophilic Coupling
-
Action: Cannulate the acid chloride solution from Step 1 into the deprotonated amine solution at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours.
Step 4: In-line Orthogonal Validation (The Feedback Loop)
-
Action: Aliquot 5 µL of the reaction mixture, quench in 100 µL of LC-MS grade methanol, and inject into a UPLC-MS system.
-
Validation Logic: The system dictates that if the conversion of the 2-(trifluoromethyl)thiazol-4-amine is <95% (based on UV integration at 254 nm), the reaction is cooled back to 0 °C and an additional 0.5 eq of the acid chloride is introduced. The workflow only proceeds to aqueous workup and preparative HPLC once the mass of the product peak (
) is confirmed and conversion exceeds the 95% threshold.
Step 5: Structural Validation
-
Action: Confirm the final architecture using
NMR (singlet at ~ -61 ppm confirms the group remains intact) and NMR.
Self-validating synthetic workflow for coupling deactivated 2-(Trifluoromethyl)thiazol-4-amines.
Conclusion
The integration of 2-(trifluoromethyl)thiazol-4-amine into medicinal chemistry pipelines represents a masterclass in bioisosteric design. By understanding the profound electronic influence of the
References
-
Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation . Chemical Science.
-
2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing . ACS Medicinal Chemistry Letters. 1
-
Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) . MDPI. 2
Sources
Modulating Pharmacophore Thermodynamics: The Hydrogen Bonding Capacity of 2-(Trifluoromethyl)thiazol-4-amine
Executive Summary
In modern rational drug design, the precise tuning of a molecule's non-covalent interaction profile is paramount for optimizing target engagement and pharmacokinetic properties. 2-(Trifluoromethyl)thiazol-4-amine represents a highly specialized pharmacophore where the intrinsic hydrogen bonding network of the 4-aminothiazole scaffold is fundamentally rewired by the stereoelectronic influence of a trifluoromethyl (-CF3) group at the C2 position.
As an Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic thermodynamic system. This whitepaper deconstructs the causality behind its hydrogen bonding capacity, mapping how the -CF3 group acts as an electronic "push-pull" modulator. By suppressing unwanted hydrogen bond acceptors (HBAs) and supercharging hydrogen bond donors (HBDs), this motif offers a powerful tool for navigating the lipophilic and desolvation constraints of kinase hinge-binding pockets and other challenging biological targets.
Structural & Electronic Profiling: The Causality of H-Bonding
To understand the hydrogen bonding capacity of 2-(Trifluoromethyl)thiazol-4-amine, we must analyze the electronic interplay between its three primary heteroatomic centers: the C4-amino group, the thiazole N3 nitrogen, and the C2-trifluoromethyl group.
The Base Scaffold vs. The Fluorinated Perturbation
In an unsubstituted 4-aminothiazole, the -NH2 group acts as a strong HBD, while the adjacent N3 nitrogen serves as a moderate HBA. However, the introduction of the -CF3 group at C2 introduces a profound inductive (-I) effect .
-
Suppression of the N3 Acceptor: The highly electronegative fluorine atoms pull electron density through the
-framework away from the thiazole ring. This stabilizes the lone pair on the N3 nitrogen, drastically lowering its and rendering it a highly suppressed, weak HBA. In a drug design context, this is highly advantageous; it reduces the desolvation penalty required to move the molecule from an aqueous environment into a lipophilic protein pocket . -
Enhancement of the C4-NH2 Donor: The electron-withdrawing effect propagates to the C4 position, increasing the partial positive charge (
) on the amine protons. This increases their acidity, making them significantly stronger HBDs capable of forming tighter non-covalent bonds with target backbone carbonyls. -
The Amphiphilic Nature of -CF3: Historically viewed merely as a lipophilic, metabolically stable bioisostere, modern quantum mechanical analyses reveal that the -CF3 group is an amphiphilic noncovalent bonding partner. Due to group polarization and the anomeric effect, the -CF3 group can act as both a weak electrophile and a nucleophile, engaging in highly directional, albeit weak, interactions with protein residues .
Electronic push-pull dynamics of 2-(Trifluoromethyl)thiazol-4-amine.
Hydrogen Bond Donor and Acceptor Mapping
To facilitate rapid decision-making in lead optimization, the quantitative shifts in hydrogen bonding capacity are summarized below. The data reflects the transition from a standard heteroaromatic amine to a highly polarized fluorinated system.
| Functional Group | Native Role (Unsubstituted) | CF3 Perturbation Effect | Adjusted Capacity |
| C4-NH2 | Strong HBD | Increased | Enhanced HBD |
| Thiazole N3 | Moderate HBA | Lone pair stabilization | Suppressed HBA |
| C2-CF3 | N/A | Anomeric polarization | Amphiphilic (Weak HBA/HBD) |
| Thiazole S1 | Negligible HBA | Minimal electronic shift | Negligible |
Experimental Validation Protocols (Self-Validating Systems)
Theoretical mapping must be grounded in empirical thermodynamic data. To quantify the enhanced HBD capacity of the C4-NH2 group, we utilize a rigorous
Protocol: H-NMR Titration for Determination
This protocol is designed as a self-validating system . Step 2 acts as an internal control; failing to rule out host self-association invalidates the downstream 1:1 binding isotherm calculations.
Step 1: Solvent Selection & Host Preparation
-
Dissolve 2-(Trifluoromethyl)thiazol-4-amine (Host) in anhydrous
to a final concentration of 5.0 mM. -
Causality:
is selected because it is a non-competing, low-polarity solvent that will not mask the hydrogen bonding interactions between the host and the guest.
Step 2: Self-Association Control (Critical Validation)
-
Acquire
H-NMR spectra of the host at varying concentrations ranging from 1.0 mM to 50.0 mM. -
Causality: If the chemical shift of the -NH2 protons (
) remains constant across this gradient, intermolecular self-association (dimerization) is negligible. If shifts downfield, the host is self-associating, and a more complex binding model must be applied.
Step 3: Titrant Preparation
-
Prepare a 250 mM solution of a standard hydrogen bond acceptor guest (e.g., DMSO-
) directly in the 5.0 mM host stock solution . -
Causality: Preparing the guest in the host solution ensures that the concentration of the host remains perfectly constant during the titration, eliminating dilution artifacts that skew the binding curve.
Step 4: Titration & Acquisition
-
Sequentially add the titrant to the NMR tube to achieve guest equivalents ranging from 0.1 to 10.0.
-
Acquire spectra at a strictly controlled temperature (298 K) to prevent thermally induced shifts in the hydrogen bonding equilibrium.
Step 5: Non-linear Regression Analysis
-
Track the downfield chemical shift perturbation (
) of the -NH2 protons. -
Fit the
values against the guest concentration using a non-linear 1:1 binding isotherm equation to extract the association constant ( ).
Self-validating 1H-NMR titration workflow for Ka determination.
Implications for Rational Drug Design
Understanding the thermodynamic profile of 2-(Trifluoromethyl)thiazol-4-amine unlocks specific strategic advantages in medicinal chemistry:
-
Optimized Kinase Hinge Binding: The 2-aminothiazole motif is a classic kinase hinge-binder. By shifting the amine to the 4-position and adding the 2-CF3 group, designers can target kinases with altered hinge architectures. The enhanced HBD capacity of the C4-NH2 ensures a robust interaction with the hinge backbone carbonyl, while the suppressed N3 HBA prevents unfavorable repulsive interactions if the adjacent hinge residue lacks a corresponding donor.
-
Membrane Permeability vs. Target Engagement: High HBD/HBA counts typically ruin membrane permeability due to high desolvation energies. The -CF3 group solves this paradox. By chemically "deactivating" the N3 acceptor, the overall polar surface area (PSA) effectively behaves as if it is lower in a lipid environment, enhancing passive permeability without sacrificing the critical HBD required for target engagement.
References
Methodological & Application
Amide coupling reactions using 2-(Trifluoromethyl)thiazol-4-amine
Initiating Search Strategy
I'm starting by formulating precise Google search queries to gather comprehensive data on amide coupling reactions with 2-(Trifluoromethyl)thiazol-4-amine. The search strategy will be focused on "key terms" to gather the most pertinent scientific literature and relevant experimental data. I'm aiming for breadth and depth in this initial data gathering phase.
Refining Search Queries
I'm now refining my initial search queries, focusing on specific challenges associated with 2-(trifluoromethyl)thiazol-4-amine's reactivity in amide coupling. I'm looking into "activating agents for electron-deficient amines" and protocols tailored to heteroaromatic amines to account for its electron-deficient nature. My goal is to understand how the trifluoromethyl and thiazole groups impact the coupling process. After data gathering, I'll analyze challenges and considerations.
Planning Application Note Structure
I'm now moving on to the strategic planning phase. I'll design the structure for the application note and protocol guide. First, I'll delve into the amine's significance, followed by a mechanistic overview of its coupling reactions. I plan to present coupling protocols and reaction conditions in a comparative table. Detailed, step-by-step protocols for representative amide coupling reactions, accompanied by Graphviz diagrams, will complete the guide.
Analyzing the Core Directive
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Defining the Project Scope
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Structuring the Technical Guide
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Developing the Initial Framework
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Developing the Technical Framework
I am now structuring the comprehensive guide to address the electron-deficient nature of 2-(Trifluoromethyl)thiazol-4-amine, beginning with its challenging reactivity. My current focus centers on defining a practical framework, starting with a descriptive title and abstract that highlight the core difficulties. I'm building a modular structure with in-depth sections and a comparative table of coupling methods and I'll include detailed visualizations.
Developing the Detailed Plan
I've developed a comprehensive plan for structuring the application note, starting with an in-depth analysis of the amine's reactivity. I'm building sections on the challenge, mechanisms, reagents, and optimization, creating protocols and a comparative table with clickable references. I'm focusing on providing clear explanations and authoritative citations.
Developing the Content Outline
I'm now building the guide's foundational elements. I've outlined a comprehensive structure, starting with an in-depth exploration of the challenges related to using 2-(Trifluoromethyl)thiazol-4-amine in amide coupling. My focus is now on constructing detailed sections that explain the amine's unique reactivity and developing accompanying visualizations. I'll provide clickable citations and generate a full reference section. I'm also planning two detailed, step-by-step experimental protocols.
One-pot synthesis of 2-(Trifluoromethyl)thiazol-4-amine from trifluorothioacetamide
Introduction & Scientific Rationale
The 2-(trifluoromethyl)thiazole core is a highly privileged scaffold in medicinal chemistry and agrochemicals. The incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl (–CF
While the classical Hantzsch thiazole synthesis relies on the condensation of thioamides with
Mechanistic Insights: Causality & Experimental Design
Understanding the step-by-step causality of this modified Hantzsch cyclocondensation is critical for troubleshooting and optimizing the reaction :
-
Initiation (S-Alkylation): The reaction is initiated by the highly polarizable, nucleophilic sulfur atom of trifluorothioacetamide. It attacks the electrophilic methylene carbon of chloroacetonitrile via an S
2 mechanism, displacing the chloride ion to form an -(cyanomethyl)trifluorothioacetimidate intermediate. -
Base-Mediated Neutralization: This initial alkylation generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl protonates the nitrogen atom of the thioimidate, severely reducing its nucleophilicity. The addition of a mild base (e.g., NaHCO
) acts as an acid scavenger, maintaining the nitrogen in its active, unprotonated state. -
Cyclization (5-exo-dig): The free nitrogen atom undergoes an intramolecular 5-exo-dig cyclization, attacking the electrophilic carbon of the pendant nitrile group. This forms a 5-membered thiazol-4(5H)-imine intermediate.
-
Aromatization (Tautomerization): The imine intermediate rapidly tautomerizes to the thermodynamically favored aromatic amine, yielding the final 2-(trifluoromethyl)thiazol-4-amine product.
Mechanistic Workflow
Mechanistic workflow of the modified Hantzsch synthesis of 2-(trifluoromethyl)thiazol-4-amine.
Materials and Reagents
Note: The following table outlines the stoichiometry for a standard 10 mmol scale synthesis.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Function |
| Trifluorothioacetamide | 129.10 | 1.0 | 1.29 g | Substrate (Thioamide) |
| Chloroacetonitrile | 75.50 | 1.1 | 0.83 g (0.70 mL) | Dielectrophile |
| Sodium Bicarbonate (NaHCO | 84.01 | 2.0 | 1.68 g | Acid Scavenger / Base |
| Absolute Ethanol | 46.07 | N/A | 20.0 mL | Solvent |
Experimental Protocol
This protocol is designed as a self-validating system; physical changes and TLC milestones provide real-time confirmation of reaction progress.
Step 1: Reaction Setup
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve trifluorothioacetamide (1.29 g, 10 mmol) in absolute ethanol (20 mL).
-
Add chloroacetonitrile (0.70 mL, 11 mmol) dropwise to the stirring solution at room temperature.
-
Slowly add solid sodium bicarbonate (1.68 g, 20 mmol) in portions. Validation checkpoint: Mild effervescence may occur as trace acids are neutralized.
Step 2: Cyclization and Heating
4. Attach a reflux condenser to the flask and heat the reaction mixture to 75–80 °C (gentle reflux) using an oil bath or heating block.
5. Maintain reflux for 4 to 6 hours.
6. Validation checkpoint: Monitor the reaction via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The starting thioamide (high R
Step 3: Workup
7. Once TLC confirms complete consumption of the starting material, cool the reaction mixture to room temperature.
8. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the ethanol solvent.
9. Partition the resulting crude residue between ethyl acetate (30 mL) and distilled water (30 mL) in a separatory funnel.
10. Extract the aqueous layer with additional ethyl acetate (2 × 20 mL).
11. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na
Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes. 13. Collect the fractions containing the pure product, concentrate, and dry under high vacuum to afford 2-(trifluoromethyl)thiazol-4-amine as a solid.
Analytical Characterization
To ensure the trustworthiness of the synthesized material, validate the isolated product against the following expected spectral data:
| Technique | Expected Signal / Value | Structural Assignment / Notes |
| Thiazole C5-H (aromatic core) | ||
| –NH | ||
| –CF | ||
| Thiazole carbons and CF | ||
| LC-MS (ESI+) | m/z 169.0 [M+H] | Corresponds to exact mass of C |
Troubleshooting & Optimization
-
Incomplete Conversion / Stalled Reaction: If the reaction stalls before completion, the chloroacetonitrile may have degraded. Ensure the
-haloacetonitrile is freshly distilled or sourced from a newly opened, anhydrous bottle. Alternatively, switching the base to triethylamine (Et N) can accelerate the cyclization step. -
Formation of Thiazol-4-ol Side Product: If the reaction is conducted under hydrolytic conditions (e.g., using aqueous ethanol), the intermediate nitrile can undergo hydrolysis rather than cyclization, leading to the formation of a thiazol-4-ol (thiazolidinone) derivative . Strict adherence to absolute ethanol and dry glassware prevents this side reaction.
-
Product Degradation: Thiazol-4-amines can be sensitive to prolonged exposure to air and light (oxidation). Store the purified compound in an amber vial under an inert atmosphere (nitrogen or argon) at 4 °C.
References
-
Carter, J. S., Rogier, D. J., Graneto, M. J., Seibert, K., Koboldt, C. M., Zhang, Y., & Talley, J. J. (1999). Design and synthesis of sulfonyl-substituted 4,5-diarylthiazoles as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(8), 1167-1170.[Link]
-
Kikelj, D., & Urleb, U. (2002). Product Class 17: Thiazoles. In E. Schaumann (Ed.), Science of Synthesis, Volume 11: Category 2, Hetarenes and Related Ring Systems (pp. 627-834). Georg Thieme Verlag.[Link]
Application Notes & Protocols: The Strategic Utility of 2-(Trifluoromethyl)thiazol-4-amine in Modern Heterocyclic Synthesis
Introduction: A Privileged Building Block
In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful moiety is appended to a thiazole ring—a heterocycle renowned for its broad spectrum of biological activities—the result is a uniquely valuable building block.[3][4][5]
2-(Trifluoromethyl)thiazol-4-amine represents a convergence of these desirable features. The primary aromatic amine at the C4-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This guide provides detailed protocols and expert insights into leveraging this building block for the synthesis of complex heterocyclic systems, focusing on core reactions such as N-acylation, Sandmeyer-type transformations, and subsequent palladium-catalyzed cross-coupling reactions.
The rationale behind its widespread use is clear: the trifluoromethyl group can improve membrane permeability and block metabolic degradation, while the thiazole core is a common feature in numerous FDA-approved drugs.[4][6] Understanding how to effectively manipulate the 2-(trifluoromethyl)thiazol-4-amine core is therefore a critical skill for researchers aiming to develop novel therapeutic agents and agrochemicals.[3]
Foundational Transformations: Leveraging the 4-Amino Group
The exocyclic amine is the primary reactive center for initial diversification strategies. Its nucleophilicity allows for straightforward derivatization, while its ability to form a diazonium salt opens a gateway to a much broader range of functional groups.
N-Acylation: Building Amide Scaffolds
The most direct modification of 2-(trifluoromethyl)thiazol-4-amine is the formation of an amide bond. This reaction is fundamental in drug discovery for linking the thiazole core to various side chains, enabling systematic exploration of structure-activity relationships (SAR).[7]
Causality and Mechanistic Insight: The N-acylation reaction is a classic nucleophilic acyl substitution.[8] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A mild base, such as pyridine or triethylamine, is crucial. It serves not only as the solvent but also to neutralize the HCl generated as a byproduct, preventing protonation of the starting amine and driving the reaction to completion.[9]
This protocol describes the synthesis of N-(2-(trifluoromethyl)thiazol-4-yl)acetamide using acetic anhydride.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| 2-(Trifluoromethyl)thiazol-4-amine | 168.14 | 1.0 | 1.68 g (10 mmol) |
| Pyridine | 79.10 | ~10 vol | 20 mL |
| Acetic Anhydride | 102.09 | 1.2 | 1.13 mL (12 mmol) |
Step-by-Step Methodology:
-
Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 2-(trifluoromethyl)thiazol-4-amine (1.0 eq) in pyridine (10 volumes).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the cooled solution using a syringe, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Sandmeyer Reaction: Gateway to Halogenated Intermediates
To unlock the full potential of the thiazole scaffold for C-C bond formation, the amino group must be converted into a more versatile functional group. The Sandmeyer reaction is an indispensable tool for this purpose, transforming the amine into a halide (e.g., -Br or -Cl) via a diazonium salt intermediate.[10][11] This halogenated thiazole is an ideal substrate for subsequent cross-coupling reactions.
Causality and Mechanistic Insight: This is a two-stage process. First, the primary amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HBr, to form a diazonium salt (-N₂⁺).[11] This salt is typically unstable and is used immediately. In the second stage, a copper(I) salt, such as CuBr, catalyzes the displacement of the diazonio group with a halide.[10] The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and N₂ gas, followed by halogen transfer from a copper(II) species to yield the final product and regenerate the Cu(I) catalyst.[10]
Reagent Table:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| 2-(Trifluoromethyl)thiazol-4-amine | 168.14 | 1.0 | 1.68 g (10 mmol) |
| Hydrobromic Acid (48%) | 80.91 | ~6.0 | ~6.8 mL (60 mmol) |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 0.76 g (11 mmol) |
| Copper(I) Bromide (CuBr) | 143.45 | 1.2 | 1.72 g (12 mmol) |
Step-by-Step Methodology:
-
Diazotization: In a 100 mL flask, suspend 2-(trifluoromethyl)thiazol-4-amine (1.0 eq) in a mixture of 48% HBr (4.0 eq) and water (10 mL). Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq in 5 mL water) dropwise, keeping the internal temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at 0 °C. This is the diazonium salt solution.
-
Copper Catalyst Preparation: In a separate 250 mL flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq). Cool this solution to 0 °C.
-
Sandmeyer Reaction: Add the cold diazonium salt solution from step 2 to the stirred CuBr solution from step 3. The addition should be done portion-wise, controlling the rate to manage the evolution of nitrogen gas.
-
Reaction Progression: After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Work-up and Purification: Pour the reaction mixture into water (100 mL) and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate. The crude 4-bromo-2-(trifluoromethyl)thiazole can be purified by flash chromatography.
Advanced Synthesis: C-C Bond Formation
With the halogenated thiazole in hand, the stage is set for one of the most powerful reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction enables the formation of a C-C bond between the 4-bromo-2-(trifluoromethyl)thiazole and a wide variety of aryl or heteroaryl boronic acids.[12][13] It is a highly reliable and functional-group-tolerant method for constructing the biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals.
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle.[12] First, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the thiazole. The resulting Pd(II) complex then undergoes transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C bond, releases the desired product, and regenerates the active Pd(0) catalyst to continue the cycle. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle, while the base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[14]
Reagent Table:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 5 mmol scale) |
|---|---|---|---|
| 4-Bromo-2-(trifluoromethyl)thiazole | 232.01 | 1.0 | 1.16 g |
| Arylboronic Acid | Variable | 1.2 | 6.0 mmol |
| Pd(dppf)Cl₂ | 731.70 | 0.03 | 110 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 1.38 g |
| 1,4-Dioxane / Water | - | - | 20 mL / 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-2-(trifluoromethyl)thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Reaction Progression: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water (30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-2-(trifluoromethyl)thiazole product.
Conclusion
2-(Trifluoromethyl)thiazol-4-amine is far more than a simple heterocycle; it is a strategic platform for the efficient construction of complex molecules. The protocols detailed herein—N-acylation, Sandmeyer halogenation, and Suzuki-Miyaura cross-coupling—represent a robust and logical sequence for generating vast libraries of novel compounds. By understanding the mechanistic principles behind each transformation, researchers can troubleshoot and adapt these procedures to their specific targets, accelerating the discovery of new and effective molecules in both medicine and agriculture.
References
-
Gao, C., et al. (2024). Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. ResearchGate. Available at: [Link]
-
Glowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Tian, X., et al. (2025). Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2- amine and Its Antibacterial Activity. Preprints.org. Available at: [Link]
-
Siddiqui, N., et al. (2018). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. Available at: [Link]
- Google Patents. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid. Google Patents.
-
Zbriger, M. (2014). Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]
-
Ruhr-Universität Bochum. Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum. Available at: [Link]
-
Santos, J. L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Matheis, C., et al. (2016). Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper. PubMed. Available at: [Link]
-
ResearchGate. (2025). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. ResearchGate. Available at: [Link]
-
ResearchGate. N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
-
ZoomOrgo. (2025). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. ZoomOrgo. Available at: [Link]
-
ACS Publications. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Reaction scope, direct trifluoromethylation of amines. ResearchGate. Available at: [Link]
-
ResearchGate. Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. Available at: [Link]
-
ACS Omega. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]
-
Liu, C., et al. (2004). Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives. Sci-Hub. Available at: [Link]
-
Pianoski, A. D., et al. (2020). Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Ni, C., & Hu, J. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. Available at: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
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- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chemimpex.com [chemimpex.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 2-(Trifluoromethyl)thiazol-4-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the C–N cross-coupling of highly deactivated heteroaromatic amines.
Introduction & Mechanistic Rationale
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher methods like nucleophilic aromatic substitution and the Goldberg reaction[1]. However, the cross-coupling of multi-heteroatom-containing, electron-deficient amines remains a formidable challenge in pharmaceutical development.
2-(Trifluoromethyl)thiazol-4-amine (CAS 1202043-87-5) represents a uniquely difficult substrate class due to two compounding factors:
-
Electronic Deactivation: The strongly electron-withdrawing trifluoromethyl (–CF₃) group at the C2 position exerts a powerful inductive (–I) effect across the conjugated thiazole system, drastically reducing the nucleophilicity of the C4-amino group.
-
Catalyst Poisoning: Aminothiazoles possess multiple coordination sites (endocyclic nitrogen, exocyclic amine, and sulfur). The endocyclic nitrogen readily coordinates to electrophilic Pd(II) intermediates, sequestering the metal into stable, off-cycle resting states that halt the catalytic cycle[2].
To overcome these barriers, the reaction requires highly specialized catalytic systems. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as tBuBrettPhos or GPhos) are essential. Their steric bulk prevents the formation of inactive bis-heteroaryl palladium complexes, while their electron-rich nature accelerates both oxidative addition and the critical reductive elimination step[3]. Furthermore, the choice of base is paramount; utilizing strong, non-nucleophilic bases like LiHMDS allows for the pre-deprotonation of the deactivated amine, providing necessary proton tolerance and accelerating transmetalation[4].
Catalytic Cycle & Deactivation Pathways
Catalytic cycle of Buchwald-Hartwig amination highlighting the off-cycle catalyst poisoning.
Experimental Design & Optimization Data
When developing a protocol for 2-(trifluoromethyl)thiazol-4-amine, empirical screening of ligands and bases is required to map the causality of reaction failures. First-generation bidentate ligands like BINAP often fail entirely due to the formation of stable, unreactive palladium iodide/bromide dimers or off-cycle chelation[1].
The table below summarizes the quantitative optimization data for coupling 2-(trifluoromethyl)thiazol-4-amine with 4-bromotoluene (model electrophile).
Table 1: Optimization of Reaction Conditions for N-Arylation
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%)* |
| 1 | Pd(OAc)₂ (5%) | BINAP (10%) | Cs₂CO₃ (1.5) | Toluene | 100 | < 5 |
| 2 | Pd₂(dba)₃ (2.5%) | Xantphos (6%) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 42 |
| 3 | Pd₂(dba)₃ (2.5%) | BrettPhos (6%) | NaOtBu (1.5) | 1,4-Dioxane | 100 | 78 |
| 4 | Pd₂(dba)₃ (2.5%) | tBuBrettPhos (6%) | NaOtBu (1.5) | 1,4-Dioxane | 100 | 89 |
| 5 | Pd₂(dba)₃ (2.5%) | tBuBrettPhos (6%) | LiHMDS (2.0) | THF | 65 | 94 |
*Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.
Causality Insight: Entry 5 demonstrates the highest yield at a lower temperature. The use of LiHMDS acts as an "ammonia equivalent" strategy[5], pre-forming the highly nucleophilic lithium amide of the thiazole. This bypasses the kinetically slow amine coordination step (see Diagram 1) and prevents the endocyclic nitrogen from outcompeting the exocyclic amine for the Pd(II) center.
Standardized Protocol: N-Arylation Workflow
This protocol outlines a self-validating methodology for the cross-coupling of 2-(trifluoromethyl)thiazol-4-amine with aryl bromides using the optimized tBuBrettPhos/LiHMDS system.
Reagents and Materials
-
Nucleophile: 2-(Trifluoromethyl)thiazol-4-amine (1.0 mmol)
-
Electrophile: Aryl bromide (1.1 mmol)
-
Catalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol% = 5 mol% Pd)
-
Ligand: tBuBrettPhos (0.06 mmol, 6 mol%)
-
Base: LiHMDS (1.0 M in THF, 2.0 mL, 2.0 mmol)
-
Solvent: Anhydrous THF (4.0 mL), thoroughly degassed (sparged with N₂ for 30 mins).
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (Glovebox or Standard Schlenk Technique)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and tBuBrettPhos.
-
Evacuate and backfill the tube with dry Nitrogen (N₂) three times. Causality: Pd(0) complexes are highly sensitive to molecular oxygen, which rapidly oxidizes the phosphine ligand to phosphine oxide, irreversibly killing the catalyst.
Step 2: Substrate Addition
-
Add the aryl bromide and 2-(trifluoromethyl)thiazol-4-amine to the Schlenk tube. If the aryl bromide is a liquid, add it in Step 3 via a microsyringe.
-
Add 4.0 mL of anhydrous, degassed THF. Stir at room temperature for 5 minutes to ensure full dissolution and to allow the active L-Pd(0) species to form (indicated by a color shift from dark purple to reddish-brown).
Step 3: Base Addition & Reaction Initiation
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Dropwise, add the LiHMDS solution (2.0 mL) over 2 minutes. Causality: Cooling prevents localized exothermic degradation of the sensitive thiazole ring upon deprotonation.
-
Remove the ice bath, seal the Schlenk tube, and heat the reaction mixture to 65 °C in a pre-heated oil bath for 12 hours.
Step 4: Reaction Quench and Workup
-
Cool the mixture to room temperature. Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Self-Validation: The quench should result in a biphasic mixture and neutralize any unreacted LiHMDS, preventing side reactions during workup.
-
Dilute with Ethyl Acetate (15 mL) and filter the entire biphasic mixture through a short pad of Celite to remove palladium black (precipitated Pd(0)).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The highly lipophilic –CF₃ group typically causes the product to elute earlier than expected for standard aminothiazoles.
Experimental Workflow Visualization
Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized compound, strict analytical validation must be performed:
-
¹⁹F NMR Monitoring: The –CF₃ group serves as an excellent diagnostic handle. The starting 2-(trifluoromethyl)thiazol-4-amine typically shows a singlet around δ -61.5 ppm (in CDCl₃). Upon successful C–N coupling, the altered electronic environment shifts the fluorine signal (usually downfield by 0.5 to 1.5 ppm).
-
Troubleshooting Catalyst Death: If the reaction stalls at <20% conversion and a black precipitate forms immediately upon heating, the catalyst has "crashed out" as palladium black. This indicates either oxygen contamination (failed degassing) or that the base was too weak to facilitate transmetalation, leaving the Pd(II) intermediate vulnerable to degradation[6].
-
Alternative Additives: If steric hindrance on the aryl halide is extreme, adding a catalytic amount of acetic acid (or utilizing a pre-formed palladacycle precatalyst) has been shown to facilitate catalyst activation and improve turnover numbers for 2-aminothiazole derivatives[6].
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at:[Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at:[Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters - ACS Publications. Available at:[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:[Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at:[Link]
Sources
Application Note: C5-Functionalization Strategies for 2-(Trifluoromethyl)thiazol-4-amine in Drug Discovery
Introduction & Mechanistic Rationale
The compound (CAS: 1202043-87-5) is a privileged heterocyclic building block frequently utilized in the design of kinase inhibitors, antimicrobial agents, and advanced agrochemicals. The synthetic utility of this scaffold is dictated by its unique electronic "push-pull" architecture.
The thiazole core is electronically modulated by two opposing forces:
-
The C2-Trifluoromethyl Group (-I Effect): Exerts a strong inductive electron-withdrawing effect, which lowers the overall HOMO of the ring, thereby stabilizing the heterocycle against oxidative degradation.
-
The C4-Amino Group (+M Effect): Acts as a powerful mesomeric electron donor. Through resonance, the nitrogen lone pair delocalizes into the
-system, creating a highly localized area of electron density at the adjacent C5 carbon[1].
Because the C5 position acts as an electron donor due to this
Visualization of the Functionalization Logic
Fig 1: Electronic push-pull mechanism and C5 functionalization workflow of 2-(CF3)thiazol-4-amine.
Key Functionalization Strategies
Regioselective Halogenation
Installing a halogen at the C5 position is the most reliable method for creating a reactive handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Because the C4-amine strongly activates the C5 position, mild electrophilic halogen sources such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are highly effective[2].
Vilsmeier-Haack Formylation
The introduction of an aldehyde at C5 provides a versatile precursor for reductive aminations, Wittig olefinations, or condensation into . However, the free C4-amine can competitively react with the Vilsmeier reagent (POCl₃/DMF) to form an N,N-dimethylformimidamide byproduct. To ensure C5-regioselectivity, the C4-amine must either be transiently protected or the formimidamide must be hydrolyzed back to the primary amine during an extended acidic aqueous workup.
Quantitative Data Summary
The following table summarizes the optimized metrics for the primary C5-functionalization pathways discussed in this guide.
| Functionalization Strategy | Reagents / Catalyst | Optimal Temp (°C) | Typical Yield (%) | Key Analytical Validation Metric |
| Bromination | NBS, DMF | 0 to 25 | 85 - 95 | LC-MS: 1:1 Isotopic M/M+2 ratio |
| Iodination | NIS, MeCN | 0 to 25 | 80 - 90 | NMR: Disappearance of C5-H singlet |
| Formylation | POCl₃, DMF (Vilsmeier) | 0 to 90 | 65 - 75 | IR: Sharp C=O stretch at ~1680 cm⁻¹ |
| Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂ | 90 | 70 - 85 | TLC: Strong UV fluorescence (254 nm) |
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Bromo-2-(trifluoromethyl)thiazol-4-amine
Objective: Install a C5-bromide handle while preserving the integrity of the C4-amine.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(Trifluoromethyl)thiazol-4-amine (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction flask strictly to 0 °C using an ice-water bath.
-
Causality: The low temperature is critical to suppress N-bromination at the primary amine and prevent the oxidative degradation of the electron-rich thiazole ring.
-
-
Reagent Addition: Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes.
-
Causality: Portion-wise addition prevents localized thermal spikes that could lead to poly-bromination or ring opening.
-
-
Reaction: Stir the mixture at 0 °C for 1 hour.
-
Self-Validating Step: Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The protocol validates itself when the starting material peak disappears and is replaced by a product peak exhibiting a characteristic 1:1 isotopic mass ratio (M and M+2), confirming successful mono-bromination.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual electrophilic bromine. Extract with EtOAc (3 x 50 mL), wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
Objective: Arylate the C5 position using the previously synthesized 5-bromo intermediate to build extended molecular architectures.
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with 5-Bromo-2-(trifluoromethyl)thiazol-4-amine (1.0 eq, 5 mmol), an appropriate aryl boronic acid (1.2 eq, 6 mmol), and K₂CO₃ (3.0 eq, 15 mmol).
-
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v, 50 mL).
-
Causality: The inclusion of water is essential to dissolve the inorganic base, generating the highly active boronate species required to facilitate the transmetalation step in the catalytic cycle.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol).
-
Causality: The bidentate dppf ligand is specifically chosen because its large bite angle prevents catalyst poisoning by the free C4-amine and promotes efficient oxidative addition into the electronically deactivated C5-Br bond.
-
-
Reaction: Heat the mixture to 90 °C for 12 hours under a continuous argon atmosphere.
-
Self-Validating Step: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The formation of a highly fluorescent spot under 254 nm UV light validates the successful generation of the extended conjugated biaryl system.
-
Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water, separate the organic layer, dry over MgSO₄, and purify via silica gel flash chromatography.
References
-
Sigma-Aldrich. 2-(Trifluoromethyl)thiazol-4-amine Product Specification.
-
Thieme E-Books & E-Journals. Product Class 17: Thiazoles (Mechanistic basis of thiazole C5 electrophilic substitution).1
-
Thieme E-Books & E-Journals. Synthesis of a 4-Aminothiazole-5-carboxylate and functionalization at C5.2
-
ResearchGate. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization.3
Sources
Application Notes & Protocols: Reductive Amination of 2-(Trifluoromethyl)thiazol-4-amine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of 2-(Trifluoromethyl)thiazol-4-amine, a critical reaction for synthesizing advanced intermediates in medicinal chemistry and drug development. The electron-withdrawing nature of the trifluoromethyl group significantly decreases the nucleophilicity of the thiazole amine, presenting unique challenges for the formation of the prerequisite imine/iminium ion intermediate. This guide explains the mechanistic considerations for overcoming these challenges and provides two field-proven, step-by-step protocols utilizing different selective reducing agents: sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN). We delve into the rationale for reagent selection, reaction optimization, work-up, and troubleshooting to empower researchers to successfully synthesize target N-alkylated products.
Introduction and Scientific Context
Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines from carbonyl compounds.[1] This one-pot methodology is highly valued in the pharmaceutical industry for its efficiency and broad applicability.[1] The target substrate, 2-(Trifluoromethyl)thiazol-4-amine, is a key building block in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the thiazole ring serves as a versatile pharmacophore.
However, the potent electron-withdrawing effect of the CF₃ group at the 2-position deactivates the 4-amino group, rendering it a weak nucleophile. This diminished reactivity can slow the initial condensation with aldehydes or ketones to form the hemiaminal and subsequent imine intermediate, which is the rate-limiting step in many cases for electron-poor amines.[2][3][4] Therefore, successful reductive amination of this substrate requires careful selection of reagents and conditions to favor imine/iminium ion formation and subsequent rapid reduction.
Mechanism and Key Experimental Considerations
The reductive amination process involves two principal stages:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion.[5]
-
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[6]
For weakly basic amines like 2-(Trifluoromethyl)thiazol-4-amine, acid catalysis is crucial. The acid protonates the carbonyl oxygen, increasing its electrophilicity for the initial amine attack.[7] However, excessive acidity must be avoided, as it will protonate the amine starting material, rendering it non-nucleophilic.[6] A delicate pH balance, typically between 4 and 6, is therefore essential.[7]
Caption: General mechanism of reductive amination.
Choosing the Right Reducing Agent
The choice of reducing agent is critical for a successful one-pot reaction. The ideal reagent should reduce the iminium ion much faster than the starting carbonyl compound to prevent the formation of alcohol byproducts.[5][8]
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Mild and selective. Tolerates mild acid. Does not readily reduce aldehydes/ketones. Less toxic than NaBH₃CN.[5][9] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions (pH 4-6).[7] Selectively reduces imines. Highly toxic (cyanide). | Methanol (MeOH), Ethanol (EtOH)[10] |
| Sodium Borohydride (NaBH₄) | Stronger reductant. Can reduce the starting aldehyde/ketone.[6][10] Typically added after imine formation is complete (two-step). | Methanol (MeOH), Ethanol (EtOH)[10] |
| Triethylsilane (Et₃SiH) / TFA | A robust system specifically developed for electron-poor heterocyclic amines.[3][4] | Dichloromethane (DCM)[3] |
For 2-(Trifluoromethyl)thiazol-4-amine, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its high selectivity, operational simplicity in one-pot procedures, and lower toxicity.[9][11] The protocol using Et₃SiH/TFA is also highly effective for such challenging substrates.[2][4]
Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot protocol is generally preferred for its mild conditions and high selectivity, minimizing side reactions.[5]
Principle: The amine, aldehyde, and STAB are combined in a suitable aprotic solvent. A catalytic amount of acetic acid facilitates the formation of the iminium ion, which is immediately reduced by STAB as it forms.[9]
Caption: Experimental workflow for the STAB-mediated protocol.
Materials:
-
2-(Trifluoromethyl)thiazol-4-amine (1.0 equiv.)
-
Aldehyde or Ketone (1.1-1.2 equiv.)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (0.1-0.2 equiv., optional but recommended)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Appropriate solvents for extraction (e.g., DCM, Ethyl Acetate) and chromatography.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(Trifluoromethyl)thiazol-4-amine (1.0 equiv.) and the carbonyl compound (1.1 equiv.).
-
Dissolve the solids in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add glacial acetic acid (0.1 equiv.) to the mixture and stir at room temperature for 20-30 minutes to facilitate pre-formation of the imine.
-
Add Sodium Triacetoxyborohydride (1.5 equiv.) to the mixture portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.
-
Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This classic method is robust but requires careful pH control and handling due to the high toxicity of the reagent.
Principle: The reaction is typically run in a protic solvent like methanol. The pH is maintained in the weakly acidic range (4-6) to ensure the existence of the imine intermediate, which is then reduced by NaBH₃CN.[7]
Materials:
-
2-(Trifluoromethyl)thiazol-4-amine (1.0 equiv.)
-
Aldehyde or Ketone (1.1-1.2 equiv.)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv.)
-
Methanol (MeOH)
-
Glacial Acetic Acid to adjust pH
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2-(Trifluoromethyl)thiazol-4-amine (1.0 equiv.) and the carbonyl compound (1.1 equiv.) in methanol.
-
Add Sodium Cyanoborohydride (1.2 equiv.) to the solution.
-
Adjust the pH of the solution to between 4 and 6 by the dropwise addition of glacial acetic acid. Monitor the pH using pH paper.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and basify to pH > 8 with saturated NaHCO₃ or dilute NaOH solution. Caution: This step should be done in a well-ventilated fume hood as acidification of NaBH₃CN can produce HCN gas.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient imine formation due to low amine nucleophilicity. 2. Decomposed reducing agent (STAB is moisture-sensitive). 3. Incorrect pH (for NaBH₃CN protocol). | 1. Add a catalytic amount of acetic acid (for STAB). Consider adding a Lewis acid like Ti(OiPr)₄ or ZnCl₂.[10] 2. Use a fresh bottle of STAB; ensure anhydrous conditions. 3. Carefully adjust and monitor the pH to be within the 4-6 range. |
| Recovery of Starting Amine | Imine formation is the failing step. | Increase reaction time, slightly increase temperature (e.g., to 40 °C), or try the Et₃SiH/TFA protocol which is designed for electron-poor amines.[4] |
| Formation of Alcohol Byproduct | 1. Carbonyl was reduced before imine formation. 2. Using a non-selective reducing agent like NaBH₄ in a one-pot setup. | 1. Ensure the use of a selective reagent like STAB. 2. If using NaBH₄, switch to a two-step procedure: form the imine first (with azeotropic removal of water if necessary), then add the reductant.[10] |
| Dialkylation of Primary Amine | The product (secondary amine) is more nucleophilic than the starting amine and reacts again. | Use a larger excess of the primary amine starting material. Alternatively, perform the reaction stepwise: form the imine, then add the reducing agent.[5] |
Conclusion
The reductive amination of 2-(Trifluoromethyl)thiazol-4-amine is a challenging yet achievable transformation crucial for synthesizing valuable pharmaceutical intermediates. The decreased nucleophilicity of the amine necessitates careful optimization of reaction conditions. The use of mild, selective reducing agents like sodium triacetoxyborohydride (STAB) under weakly acidic conditions provides a reliable and efficient one-pot method. For particularly unreactive substrates, alternative protocols using stronger activating agents may be required. By understanding the underlying mechanism and potential pitfalls outlined in this guide, researchers can effectively navigate the complexities of this reaction to achieve their synthetic goals.
References
-
Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. ResearchGate. Available at: [Link]
-
Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Thieme Connect. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent | Request PDF. ResearchGate. Available at: [Link]
-
Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. East Tennessee State University. Available at: [Link]
-
Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et 3 SiH/TFA as Reducing Agent. Semantic Scholar. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
-
Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. ResearchGate. Available at: [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications (RSC Publishing). Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Reductive amination – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Reductive amination difficulties - poor conversion. Reddit. Available at: [Link]
-
Application Note – Reductive Amination. Synple Chem. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Sulfonamide Derivatives from 2-(Trifluoromethyl)thiazol-4-amine
Executive Summary & Mechanistic Rationale
The 2-(trifluoromethyl)thiazol-4-amine scaffold (CAS: 1202043-87-5)[1] is a privileged pharmacophore widely utilized in the development of voltage-gated sodium channel (NaV) inhibitors for epilepsy and pain management[2], as well as in novel anticancer agents[3]. However, synthesizing sulfonamide derivatives from this specific amine presents a significant kinetic challenge.
The Causality of Low Reactivity:
The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group drastically reduces the electron density across the thiazole ring via inductive effects. This renders the exocyclic 4-amine a remarkably poor nucleophile. Standard sulfonylation conditions (e.g., using triethylamine in dichloromethane at room temperature) typically fail, resulting in unreacted starting material or trace yields.
The Mechanistic Solution: To overcome this energetic barrier, a strong nucleophilic catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) must be employed[2]. DABCO rapidly attacks the electrophilic sulfonyl chloride to form a highly reactive, charged sulfonylammonium intermediate. This intermediate is electrophilic enough to be attacked by the deactivated thiazol-4-amine. The reaction requires a polar aprotic solvent like acetonitrile (MeCN) to stabilize the charged intermediate, coupled with elevated temperatures (70 °C) to drive the substitution to completion[2].
Experimental Workflow
Workflow for the synthesis of sulfonamide derivatives via nucleophilic substitution.
Quantitative Data: Optimization of Reaction Conditions
To illustrate the necessity of the chosen protocol, the following table summarizes the quantitative yield data during the optimization of the sulfonylation of 2-(trifluoromethyl)thiazol-4-amine with a standard aryl sulfonyl chloride.
| Base Catalyst (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| TEA (2.0) | DCM | 25 | 24 | < 20 | 12 | Amine nucleophilicity too low; no intermediate formed. |
| Pyridine (2.0) | DCM | 40 | 24 | 45 | 38 | Weak nucleophilic catalysis; incomplete reaction. |
| DMAP (0.2) + TEA (1.5) | MeCN | 70 | 18 | 85 | 78 | Good catalysis, but TEA causes competitive side reactions. |
| DABCO (2.0) | MeCN | 70 | 18 | > 95 | 86 | Optimal intermediate stability and complete conversion. |
Step-by-Step Protocol: Sulfonylation Workflow
Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-line quality control (QC) criteria are met.
Step 1: System Purging and Reagent Solubilization
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N
2or Argon) for 10 minutes. -
Add 2-(Trifluoromethyl)thiazol-4-amine (1.0 equiv, e.g., 1.0 mmol) and DABCO (2.0 equiv, 2.0 mmol) to the flask.
-
Inject 5.0 mL of anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Stir until complete dissolution is observed.
Step 2: Temperature-Controlled Electrophile Addition
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Dissolve the desired sulfonyl chloride (1.1 equiv, 1.1 mmol) in 1.0 mL of anhydrous MeCN.
-
Add the sulfonyl chloride solution dropwise over 10 minutes. Causality Check: Dropwise addition at 0 °C controls the highly exothermic formation of the sulfonylammonium intermediate and prevents the formation of bis-sulfonylated byproducts.
Step 3: Thermal Activation and Substitution
-
Remove the ice bath and gradually warm the mixture to room temperature.
-
Heat the heterogeneous mixture to 70 °C and stir for 18 to 24 hours[2]. Self-Validation (QC 1): After 18 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is successful if the starting amine mass is absent and the [M+H]^+^ peak of the target sulfonamide is dominant. If a [M+SO
2R]^+^ peak is prominent, bis-sulfonylation has occurred (reduce sulfonyl chloride equivalents in future runs).
Step 4: Reaction Quenching and Workup
-
Cool the reaction to room temperature and concentrate the mixture in vacuo to remove the MeCN.
-
Re-dissolve the crude solid residue in 15 mL of Ethyl Acetate (EtOAc) or Methanol[2].
-
Transfer to a separatory funnel and wash the organic layer with 10 mL of 1M aqueous HCl. Self-Validation (QC 2): Test the pH of the aqueous layer. It must be < 2. This ensures that all DABCO and any unreacted starting amine have been protonated and partitioned into the aqueous waste.
-
Wash the organic layer with 10 mL of saturated aqueous NaHCO
3, followed by 10 mL of brine. -
Dry the organic layer over anhydrous Na
2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification and Structural Confirmation
-
Purify the crude material via silica gel flash chromatography using a gradient of Hexanes and Ethyl Acetate (typically 10% to 40% EtOAc).
-
Pool the product-containing fractions and evaporate to yield the pure sulfonamide derivative. Self-Validation (QC 3): Confirm the structure via ^1^H NMR. The disappearance of the broad primary amine singlet (-NH
2) at5.5 ppm and the emergence of a highly deshielded, exchangeable secondary sulfonamide proton (-NH-SO2~-) at 10.0–11.0 ppm definitively validates the formation of the sulfonamide linkage[3].
References
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-(Trifluoromethyl)thiazol-4-amine Cyclization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the cyclization of 2-(Trifluoromethyl)thiazol-4-amine.
The 1 for synthesizing 4-aminothiazoles[1]. However, the incorporation of a trifluoromethyl (
Part 1: Quantitative Data & Reaction Optimization
The choice of base and solvent directly dictates whether the reaction proceeds to the desired cyclization or stalls at intermediate phases. Below is a summary of condition optimizations and their causal effects on the final yield.
Table 1: Optimization of Reaction Conditions for 2-(Trifluoromethyl)thiazol-4-amine Synthesis
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | EtOH | Reflux (78) | 24 | 25% | Low nucleophilicity of S due to | |
| 2 | DMF | 80 | 12 | 65% | Polar aprotic solvent enhances thiolate reactivity; moderate yield. | |
| 3 | DMF | 100 | 12 | 40% | High temperature degrades chloroacetonitrile (black tar formation). | |
| 4 | NMP | 80 | 8 | 88% | Cesium effect maximizes S-alkylation; NMP stabilizes the transition state. |
Part 2: Workflow & Bottleneck Analysis
Mechanistic workflow and bottlenecks in the cyclization of 2-(Trifluoromethyl)thiazol-4-amine.
Part 3: Troubleshooting Guides & FAQs
Q1: Why is my starting material (trifluorothioacetamide) unreacted even after 24 hours of reflux?
Causality & Solution: The
Q2: I'm seeing multiple spots on TLC, a dark reaction mixture, and my yield is <30%. What are these byproducts? Causality & Solution: Chloroacetonitrile is highly prone to base-catalyzed self-condensation (Thorpe-Ziegler type side reactions) and polymerization, especially at elevated temperatures or in the presence of excess hard base. Additionally, the ambident nature of the thioamide can lead to competitive N-alkylation if the sulfur is not sufficiently activated. Action: Implement a slow-addition protocol. Dissolve the chloroacetonitrile in the reaction solvent and add it dropwise via a syringe pump over 1-2 hours to the pre-formed thioamide-base mixture. Strictly maintain the temperature at 80 °C; exceeding 90 °C exponentially increases nitrile degradation.
Q3: Mass spectrometry shows my intermediate (S-alkylated acyclic compound) has formed, but it won't close into the thiazole ring. How do I drive cyclization?
Causality & Solution: The second step is a 5-exo-dig cyclization where the imine nitrogen must attack the nitrile carbon. The
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Thiolate Formation
-
Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, add trifluorothioacetamide (10.0 mmol, 1.0 equiv) and anhydrous
(15.0 mmol, 1.5 equiv). Add 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Purge the system with Argon for 5 minutes and stir at room temperature for 15 minutes. -
Validation Checkpoint: The solution should transition from colorless to a pale yellow, homogeneous mixture. A dark brown color indicates base-mediated degradation; if observed, discard and ensure the
is strictly anhydrous.
Step 2: Electrophile Addition (S-Alkylation)
-
Action: Dissolve chloroacetonitrile (11.0 mmol, 1.1 equiv) in 5 mL of anhydrous NMP. Add this solution dropwise via a syringe pump over 1 hour while heating the reaction mixture to 80 °C.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). You must observe the disappearance of the thioamide (
) and the appearance of the acyclic intermediate ( ).
Step 3: Cyclization
-
Action: Maintain the reaction at 80 °C for 8 hours to drive the 5-exo-dig ring closure.
-
Validation Checkpoint: Analyze via LC-MS and in-situ IR. LC-MS will show a shift in retention time while maintaining the same
as the intermediate. IR must confirm the complete disappearance of the sharp nitrile stretch at .
Step 4: Isolation and Purification
-
Action: Cool to room temperature. Quench with 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (
). Wash the combined organic layers with brine ( ) to remove residual NMP. Dry over anhydrous , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.
References
-
Title: Product Class 17: Thiazoles Source: Thieme Connect URL: 1
-
Title: Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity Source: Thieme Connect URL: 2
-
Title: Trifluoroacetic Acid‐Mediated Cyclization of α‐Mercapto Ketones with Trifluoromethyl N‐Acylhydrazones for the Synthesis of 2‐Trifluoromethylthiazole Derivatives Source: ResearchGate URL: 3
Sources
Technical Support Center: Overcoming Nucleophilicity Issues in 2-(Trifluoromethyl)thiazol-4-amine Reactions
Welcome to the Advanced Technical Support Center for functionalizing 2-(Trifluoromethyl)thiazol-4-amine (CAS: 1202043-87-5) . As an Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks when attempting standard C–N bond-forming reactions with this specific building block.
This guide is designed to move beyond basic protocols. We will dissect the root causality of these reaction failures and provide field-proven, self-validating methodologies to overcome them.
Part 1: Diagnostic Overview & Mechanistic Causality
The fundamental challenge with 2-(Trifluoromethyl)thiazol-4-amine lies in its extreme electron deficiency. The 4-amino group on a standard thiazole ring is already weakly nucleophilic because its lone pair is heavily delocalized into the
Mechanistic logic of electron density depletion in 2-(Trifluoromethyl)thiazol-4-amine.
Part 2: Troubleshooting Guides & FAQs
Q1: My standard EDC/HOBt amidation is yielding <5% product. How do I force this reaction?
The Causality: Standard carbodiimide coupling relies on the amine attacking a moderately electrophilic activated ester (e.g., an OBt ester). The lone pair in 2-(Trifluoromethyl)thiazol-4-amine lacks the nucleophilicity required to attack this intermediate[2]. The Solution: You must alter the electronic dynamic by either drastically increasing the electrophilicity of the acylating agent or increasing the nucleophilicity of the amine.
-
Amine Activation: Deprotonate the amine using a strong base (NaH or LiHMDS) to form a highly nucleophilic amide anion, followed by the addition of an acid chloride.
-
Electrophile Activation: Generate an in situ acyl fluoride. Acyl fluorides are highly electrophilic but remarkably stable to hydrolysis, making them ideal for coupling with sterically hindered or highly electron-deficient amines.
Troubleshooting workflow for the amidation of highly electron-deficient heteroaryl amines.
Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl chloride, but I only observe unreacted starting material and dehalogenation. Which catalyst system is required?
The Causality: Weakly nucleophilic heteroaryl amines struggle with two phases of the Pd-catalytic cycle. First, they are poor at coordinating to the Palladium(II) intermediate. Second, and more critically, the subsequent reductive elimination step is highly sensitive to the electron density of the amine and is often the rate-limiting bottleneck for heteroarylamines[3]. The Solution: Utilize electron-rich, sterically demanding dialkylbiaryl phosphine ligands. BrettPhos or tBuXPhos are specifically engineered to facilitate the coupling of weakly nucleophilic amines (such as amides and electron-deficient heteroarylamines). The massive steric bulk of these ligands forces the Pd(II) complex into a geometry that dramatically accelerates reductive elimination[4].
Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.
Q3: Reductive amination with aldehydes using NaBH(OAc)3 in DCE is failing. The imine doesn't seem to form. What is the alternative?
The Causality: Standard reductive amination relies on an equilibrium process where the amine attacks the carbonyl to form an imine/iminium ion prior to reduction[5]. The –CF
Q4: Can I directly alkylate this amine using an alkyl halide and K2CO3?
The Causality: Direct alkylation of 4-aminothiazoles is notoriously problematic. The thiazole ring nitrogen can sometimes compete as a nucleophile, and 4-aminothiazoles are prone to tautomerization and decomposition in basic aqueous environments[1]. The Solution: Avoid direct alkylation. Instead, utilize a protective/activating group strategy. Convert the amine to a sulfonamide (e.g., Ns or Ts). The sulfonamide proton is highly acidic, allowing for easy deprotonation and clean, mono-selective alkylation (or Mitsunobu reaction), followed by straightforward deprotection.
Part 3: Empirical Data & Benchmarks
The following table summarizes the quantitative performance of standard versus optimized conditions for functionalizing 2-(Trifluoromethyl)thiazol-4-amine.
| Reaction Type | Standard Condition | Observed Result | Optimized Condition | Expected Yield | Causality for Optimization |
| Amidation | EDC, HOBt, DIPEA, DCM | <5% (No reaction) | NaH, Acid Chloride, THF | 75–90% | Deprotonation creates a highly nucleophilic amide anion. |
| Amidation | Acid Chloride, Pyridine | 20–40% (Sluggish) | In situ Acyl Fluoride | 60–85% | Acyl fluorides are highly electrophilic but stable to hydrolysis. |
| C–N Coupling | Pd | 0% (Dehalogenation) | BrettPhos Pd G3, NaOtBu | 70–95% | BrettPhos accelerates the rate-limiting reductive elimination step[4]. |
| Reductive Amination | NaBH(OAc) | <10% (No imine formed) | TiCl | 50–80% | Strong Lewis acid forces the thermodynamically unfavorable condensation[5]. |
Part 4: Validated Methodologies
Protocol A: Strong-Base Mediated Amidation
This protocol utilizes deprotonation to bypass the nucleophilicity bottleneck.
-
Preparation: Flame-dry a Schlenk flask and purge with N
. Dissolve 2-(Trifluoromethyl)thiazol-4-amine (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL). -
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise.
-
Self-Validation Checkpoint: Stir for 30 minutes at 0 °C. You must observe the cessation of hydrogen gas evolution. The solution will typically deepen in color, confirming the formation of the amide anion. If gas evolution does not occur, your NaH has likely degraded to NaOH due to moisture exposure.
-
Electrophile Addition: Add the desired acid chloride (1.2 equiv) dropwise over 5 minutes.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.
-
Workup: Carefully quench the reaction with saturated aqueous NH
Cl (5 mL). Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Buchwald-Hartwig Coupling with BrettPhos
This protocol is optimized for coupling highly electron-deficient heteroarylamines with aryl chlorides.
-
Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 10 mL vial with 2-(Trifluoromethyl)thiazol-4-amine (1.0 equiv, 1.0 mmol), the Aryl Chloride (1.1 equiv), BrettPhos Pd G3 precatalyst (2–5 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (4.0 mL). Seal the vial with a PTFE-lined septum cap.
-
Reaction: Move the vial to a pre-heated heating block set to 100 °C. Stir vigorously for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 4-hour mark.
-
Diagnostic: If you observe complete consumption of the aryl chloride but only the dehalogenated arene (Ar-H) and unreacted amine are present, moisture has infiltrated the system and quenched the Pd-intermediate. Ensure strict anhydrous handling of NaOtBu.
-
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.
Part 5: References
1.[5] Myers, A. G. "C–N Bond-Forming Reactions: Reductive Amination." Harvard University. URL: 2.[1] "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase." NIH PMC. URL: 3.[4] "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Publishing. URL: 4.[3] "Understanding the Coupling of Heteroaromatic Substrates: Synthesis, Structures, and Reductive Eliminations of Heteroarylpalladium Amido Complexes." ACS Publications. URL: 5.[2] "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH PMC. URL: 6. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." RSC Publishing. URL:
Sources
- 1. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Removing regioisomeric byproducts in 2-(Trifluoromethyl)thiazol-4-amine synthesis
A Guide to Identification, Control, and Removal of Regioisomeric Byproducts
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the synthesis of 2-(Trifluoromethyl)thiazol-4-amine. The focus is on addressing the common challenge of regioisomeric byproduct formation, specifically the undesired 2-(trifluoromethyl)thiazol-5-amine, which frequently arises during Hantzsch-type thiazole syntheses. This guide offers practical, field-tested advice and detailed protocols to help you identify, control, and effectively remove these impurities, ensuring the high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: We are seeing a significant amount of a regioisomeric byproduct in our synthesis of 2-(Trifluoromethyl)thiazol-4-amine. What is this impurity and why does it form?
A1: The most common regioisomeric byproduct in this synthesis is 2-(trifluoromethyl)thiazol-5-amine. Its formation is a well-known issue in the Hantzsch thiazole synthesis when using trifluoroacetaldehyde equivalents and thiourea. The reaction involves the condensation of an α-halocarbonyl compound (or its equivalent) with a thioamide. In this case, the key intermediate is a trifluoromethylated α-halocarbonyl.
The formation of the two regioisomers stems from the reaction of thiourea with an electrophilic intermediate derived from 3,3-dibromo-1,1,1-trifluoroacetone. Thiourea can attack either of the two electrophilic carbon centers, leading to the formation of both the desired 4-amino product and the undesired 5-amino byproduct. The reaction pathway is outlined in the diagram below. The similar reactivity of the two carbons in the intermediate often leads to a mixture of products.
Figure 1. Generalized reaction pathway illustrating the formation of regioisomeric aminothiazoles.
Q2: How can we confirm the identity and quantify the ratio of the 2-(Trifluoromethyl)thiazol-4-amine and its 5-amino regioisomer?
A2: A combination of analytical techniques is essential for unambiguous identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between the two isomers. The key difference lies in the chemical shift of the proton on the thiazole ring. For 2-(trifluoromethyl)thiazol-4-amine, the C5-H proton typically appears at a distinct chemical shift (e.g., around 6.5-7.0 ppm). For the 2-(trifluoromethyl)thiazol-5-amine byproduct, the C4-H proton will have a different chemical shift. ¹⁹F NMR can also be used to confirm the presence of two distinct trifluoromethyl environments.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantifying the ratio of the two isomers. A well-developed HPLC method can provide excellent separation of the regioisomers, allowing for accurate determination of their relative percentages. A reverse-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the identity of the peaks observed in the HPLC chromatogram. Both isomers will have the same mass-to-charge ratio (m/z), but their different retention times on the LC column will confirm their isomeric nature.
A typical starting point for developing an HPLC method is provided in the table below.
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Q3: What strategies can we employ during the synthesis to minimize the formation of the 5-amino byproduct?
A3: While completely eliminating the formation of the regioisomeric byproduct is challenging, its formation can be minimized by carefully controlling the reaction conditions.
-
Temperature Control: The reaction temperature can influence the regioselectivity. Running the reaction at lower temperatures may favor the formation of one isomer over the other. It is recommended to perform small-scale experiments at different temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the optimal condition for maximizing the desired product.
-
Rate of Addition: Slowly adding one reactant to the other can sometimes improve regioselectivity by maintaining a low concentration of the added reagent, which can disfavor the side reaction.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Screening different solvents (e.g., ethanol, isopropanol, acetonitrile, dioxane) can help identify a system that provides a better isomeric ratio.
Q4: Our crude product contains a mixture of the 4-amino and 5-amino isomers. What are the most effective methods for their separation?
A4: The separation of these regioisomers can be challenging due to their similar physical properties. However, several techniques can be successfully employed.
Method 1: Column Chromatography
Flash column chromatography is a standard and effective method for separating these isomers. The key is to find a solvent system that provides a sufficient difference in retention factors (ΔRf) between the two compounds.
Step-by-Step Protocol for Column Chromatography:
-
Solvent System Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
Sample Preparation: Dissolve the crude mixture in a minimum amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Column Packing: Pack a silica gel column with the chosen eluent system.
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Table of Exemplary Solvent Systems for TLC/Column Chromatography:
| Solvent System (v/v) | Typical Observation |
| Hexane:Ethyl Acetate (7:3) | Good starting point, may require optimization. |
| Hexane:Ethyl Acetate (8:2) | Increases separation if compounds are eluting too quickly. |
| Dichloromethane:Methanol (98:2) | For more polar compounds that do not move in Hex/EtOAc. |
Method 2: Recrystallization
Recrystallization can be a highly effective and scalable method for purification if a suitable solvent is found in which the two isomers have significantly different solubilities.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of the crude mixture in various solvents at room temperature and at elevated temperatures. Ideal solvents will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Q5: Are there any alternative synthetic routes that could provide better regioselectivity for 2-(Trifluoromethyl)thiazol-4-amine?
A5: Yes, exploring alternative synthetic strategies can be a more efficient long-term solution if the Hantzsch synthesis consistently provides poor selectivity. One such approach involves building the thiazole ring with the amine functionality already in the desired position. For instance, starting with a pre-formed aminothiazole and introducing the trifluoromethyl group at a later stage, although this can have its own challenges. Another approach could involve using a different trifluoromethylated building block that inherently directs the cyclization to the desired 4-amino product.
The diagram below illustrates a conceptual workflow for troubleshooting this synthesis.
Figure 2. Troubleshooting workflow for regioisomer issues.
References
-
W.L.F. Armarego, D.R. Perrin. Purification of Laboratory Chemicals, Eighth Edition. Butterworth-Heinemann. [Link]
-
T. E. Larock. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, Second Edition. Wiley-VCH. [Link]
-
J. A. Joule, K. Mills. Heterocyclic Chemistry, Fifth Edition. Wiley. [Link]
Technical Support Center: Navigating the Challenges of the Trifluoromethyl Group
Welcome to the technical support center dedicated to addressing the unique challenges posed by the trifluoromethyl (CF₃) group in chemical synthesis and drug discovery. The incorporation of a CF₃ group is a powerful strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, its distinct steric and electronic properties often present significant hurdles during experimental work.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Troubleshooting Guide - Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter when working with trifluoromethylated compounds.
Issue 1: Low or No Yield in Trifluoromethylation Reactions
Question: I am attempting a nucleophilic trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent (TMSCF₃) and a fluoride initiator, but I am observing very low conversion. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in nucleophilic trifluoromethylation with TMSCF₃ often stem from issues with the generation and stability of the reactive trifluoromethyl anion (CF₃⁻) or suboptimal reaction conditions.[4]
Root Cause Analysis & Solutions:
-
Insufficient Fluoride Source Activity: The fluoride source (e.g., TBAF, CsF) is crucial for activating the TMSCF₃.
-
Troubleshooting Step 1: Fluoride Source and Solvent. Ensure your fluoride source is anhydrous. Water can protonate the CF₃⁻ anion. Consider using anhydrous TBAF or freshly dried CsF. The choice of solvent is also critical. Polar aprotic solvents like DMF can stabilize the trifluoromethyl anion through the formation of an adduct, which can prevent its rapid decomposition.[2] THF is also a common choice but may lead to slower reaction rates.[2]
-
Protocol 1: Anhydrous Fluoride Activation.
-
Dry your fluoride source (e.g., CsF) under high vacuum at 150 °C for 4 hours.
-
Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled.
-
Assemble the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
Decomposition of the Trifluoromethyl Anion: The CF₃⁻ anion is highly reactive and can decompose if not trapped efficiently by the electrophile.
-
Troubleshooting Step 2: Temperature Control. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the decomposition of the trifluoromethyl anion. A gradual warm-up to room temperature may be necessary for less reactive substrates.
-
-
Steric Hindrance at the Reaction Center: The bulky trifluoromethyl group can face significant steric hindrance, especially with sterically demanding substrates.
-
Troubleshooting Step 3: Catalyst and Ligand Selection. For transition-metal-catalyzed trifluoromethylations, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as BrettPhos, can promote reductive elimination from a metal-CF₃ complex, which is often a difficult step due to the strong electron-withdrawing nature of the CF₃ group.[5]
-
Comparative Data: Solvent Effects on Nucleophilic Trifluoromethylation
| Solvent | Polarity | Typical Reaction Rate | Potential Issues |
| DMF | High | Faster | Can be difficult to remove; may react with some reagents. |
| THF | Low | Slower | Less effective at stabilizing charged intermediates.[2] |
| Acetonitrile | Medium | Moderate | Can be a good alternative to DMF. |
Issue 2: Poor Regioselectivity in Aromatic Trifluoromethylation
Question: I am trying to introduce a CF₃ group onto an aromatic ring, but I am getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in aromatic trifluoromethylation depends on directing the trifluoromethylating agent to the desired position. This can be influenced by the electronic nature of the substrate, the choice of catalyst, and the use of directing groups.
Strategies for Controlling Regioselectivity:
-
Exploiting Electronic Effects: The inherent electronic properties of your substrate will influence the position of trifluoromethylation. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta. However, the bulky CF₃ group often favors the less sterically hindered para position.
-
Directed C-H Functionalization: Employing a directing group on your substrate can provide precise control over the reaction site. For example, heterocycles like pyridine can act as directing groups in palladium-catalyzed C-H trifluoromethylation.[6]
-
Workflow for Directed C-H Trifluoromethylation:
-
-
Solvent Effects: In some cases, the solvent can influence regioselectivity. For radical trifluoromethylations, a change in solvent from aqueous conditions to DMSO has been shown to reverse the regioselectivity in some systems. [7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences between the steric hindrance of a trifluoromethyl group and a methyl group?
A1: While both are considered "small" groups, the trifluoromethyl group is significantly larger than a methyl group. [8]This increased steric bulk can hinder the approach of reagents to adjacent reaction centers. [9]Furthermore, the C-F bonds are longer than C-H bonds, contributing to a larger van der Waals radius for the CF₃ group. The larger size of the CF₃ group compared to the CH₃ group can lead to a preference for the trans amide rotamer in substituted prolines. [10] Q2: How does the strong electron-withdrawing nature of the CF₃ group affect reaction mechanisms?
A2: The high electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing group. [11][12]This has several consequences:
-
Increased Acidity of Adjacent Protons: Protons on a carbon adjacent to a CF₃ group are more acidic, facilitating deprotonation.
-
Deactivation of Aromatic Rings: When attached to an aromatic ring, the CF₃ group deactivates it towards electrophilic aromatic substitution. [8]* Stabilization of Anions: The inductive effect of the CF₃ group can stabilize adjacent negative charges.
-
Impact on Metal Catalysis: The electron-withdrawing nature of the CF₃ group can make reductive elimination from a metal center more difficult, a key step in many cross-coupling reactions. [5] Q3: Are there any "tricks" to working with highly volatile trifluoromethylating reagents?
A3: Yes, safety and proper handling are paramount.
-
Low-Temperature Handling: Many trifluoromethylating reagents, such as trifluoroiodomethane, are gases at room temperature. It is crucial to handle them at low temperatures using a cold finger or a similar apparatus to condense the gas for accurate measurement and addition.
-
In-situ Generation: Some protocols allow for the in-situ generation of the trifluoromethylating species from a stable precursor, which can circumvent the need to handle volatile and potentially toxic reagents directly.
Q4: Can the CF₃ group participate in non-covalent interactions?
A4: Yes, contrary to the simple view of fluorine as only a hydrogen bond acceptor, the trifluoromethyl group can act as both an electrophile and a nucleophile in non-covalent interactions. [13]This "amphiphilic" nature is due to the polarizability of the group and the anomeric effect. [13]These interactions can be significant in drug-receptor binding. The CF₃ group can also participate in C-H···F hydrogen bonds. Q5: What are the best starting points for introducing a CF₃ group into a complex molecule late in a synthetic sequence?
A5: Late-stage trifluoromethylation is a highly sought-after transformation. Several methods are particularly well-suited for this:
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical trifluoromethylation under mild conditions, often showing good functional group tolerance. Reagents like CF₃SO₂Cl or the Langlois reagent (CF₃SO₂Na) are commonly used. [14]* Copper-Mediated Trifluoromethylation: Copper-based reagents are often effective for the trifluoromethylation of aryl and heteroaryl halides. [6][15]* Electrophilic Trifluoromethylating Reagents: Reagents like Togni's or Umemoto's reagents can be used for the electrophilic trifluoromethylation of a wide range of nucleophiles. [14] Decision Tree for Choosing a Trifluoromethylation Method:
Caption: A simplified decision tree for selecting a trifluoromethylation strategy.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. (2022). Springer Nature Research Communities. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. (2013). PMC - NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. [Link]
-
Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. (2020). PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews (RSC Publishing). [Link]
-
Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. (2025). ResearchGate. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. [Link]
-
Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). ResearchGate. [Link]
-
Preliminary results on the effect of solvent on regioselectivity in the... (n.d.). ResearchGate. [Link]
-
Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments. (2025). CrystEngComm (RSC Publishing). [Link]
-
Trifluoromethylation of Alkyl Radicals in Aqueous Solution. (2017). ACS Publications. [Link]
-
Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. (2022). MDPI. [Link]
-
Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2005). PubMed. [Link]
-
Development of Novel Methods for the Installation of Trifluoromethyl/Boryl and 1,2,4-Oxadiazole Moieties. (2022). VTechWorks. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). Oriental Journal of Chemistry. [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications (RSC Publishing). [Link]
-
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]
-
Catalyst adds fluorine-containing groups to make new compounds. (2017). MIT News. [Link]
-
Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
noncovalent fluorous interactions: new approaches for drug discovery. (n.d.). AIR Unimi. [Link]
-
Solvents: Effects on Reaction Dynamics. (2020). YouTube. [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). LibreTexts Chemistry. [Link]
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 6. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Thiazole Amine Acylation
Welcome to the Technical Support Center for heterocyclic derivatization. Acylation of the exocyclic amino group on 2-aminothiazole scaffolds is a fundamental transformation in medicinal chemistry, yet it is notoriously prone to low conversion rates, unreacted starting materials, and complex byproduct formation.
This guide provides a mechanistic breakdown of these challenges, an interactive troubleshooting workflow, and self-validating experimental protocols designed to ensure high-yield N-acylation.
Diagnostic Workflow: Acylation Optimization
The following decision tree isolates the root causes of low conversion based on your chosen reagents and reaction conditions.
Troubleshooting workflow for optimizing 2-aminothiazole N-acylation.
Mechanistic FAQs: Understanding the Chemistry
Q1: Why am I recovering nearly 100% unreacted 2-aminothiazole when using standard Acyl Chloride and Triethylamine (Et₃N) in DCM?
A: This is the most common failure point. The exocyclic 2-amino group on a thiazole ring is exceptionally weakly nucleophilic. Its lone pair of electrons is highly delocalized into the electron-deficient, heteroaromatic thiazole
Q2: My LC-MS shows a mass corresponding to bis-acylation, and TLC shows multiple spots. How do I favor mono-N-acylation? A: The ring nitrogen (N3) of the thiazole is kinetically more nucleophilic than the exocyclic amine. Acylation often occurs at N3 first, forming an unstable intermediate that can either transfer the acyl group to the exocyclic amine or undergo bis-acylation if excess reagent is present. Furthermore, once mono-acylated, the resulting amide can be deprotonated and react again. Solution: Strictly control the stoichiometry of your acylating agent (1.05 to 1.1 equivalents maximum). Keep the reaction temperature at 0 °C during the addition phase to favor kinetic control, and avoid prolonged refluxing unless sterically required.
Q3: I cannot form an acid chloride due to sensitive functional groups on my carboxylic acid. What are the best coupling reagents for 2-aminothiazoles? A: Direct coupling with standard carbodiimides (EDC, DCC) typically results in poor yields (<40%) due to inefficient activation and the poor nucleophilicity of the thiazole amine[3]. You must force the formation of a highly reactive active ester. Switch to HATU with DIPEA in DMF, or enhance your EDC coupling by adding stoichiometric 1-Methylimidazole (NMI) or DMAP[3].
Quantitative Data: Comparative Reaction Conditions
The following table summarizes expected conversion rates based on literature precedents and mechanistic realities. Use this to select the appropriate condition for your specific substrate.
| Acylating Agent | Catalyst / Base | Solvent | Temp | Expected Yield | Mechanistic Rationale |
| Benzoyl chloride | Et₃N | DCM | RT | 0 - 15% | Et₃N is insufficiently basic; the amine remains highly deactivated[1]. |
| Benzoyl chloride | 1-Methylimidazole | DCM | RT | ~42% | Better activation via acyl-imidazolium, but limited by substrate solubility[3]. |
| Acyl halides | Dry Pyridine | Pyridine | Reflux | > 85% | Pyridine acts as both an acid scavenger and a nucleophilic catalyst[2]. |
| Carboxylic Acid | EDC + DMAP | DMF | RT | 40 - 60% | Prone to incomplete activation of the acid[3]. |
| Carboxylic Acid | HATU + DIPEA | DMF | 50 °C | 65 - 80% | Highly efficient generation of an active ester overcomes poor nucleophilicity. |
Self-Validating Experimental Protocols
Do not blindly follow steps; observe the physical changes in your reaction to validate that the mechanistic requirements are being met.
Protocol A: Pyridine-Catalyzed Acylation (The "Gold Standard")
Use this protocol for standard acid chlorides. It relies on the formation of a highly reactive acylpyridinium intermediate.
-
Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve 2-aminothiazole (1.0 eq, e.g., 10 mmol) in anhydrous pyridine (20 mL) to create a 0.5 M solution.
-
Self-Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture, which will instantly hydrolyze your acid chloride.
-
-
Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise over 15 minutes.
-
Self-Validation Checkpoint: A slight exothermic reaction and a color change (often to yellow/orange) should occur, indicating the formation of the acylpyridinium species.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor via TLC (typically 50% EtOAc/Hexane).
-
Workup & Validation: Pour the mixture into crushed ice. Extract with Ethyl Acetate (3 x 30 mL).
-
Critical Self-Validation Checkpoint: Wash the combined organic layers extensively with cold 1M HCl (at least 3-4 times). The organic layer must be completely devoid of the characteristic pyridine odor. If the odor persists, pyridine remains and will artificially inflate your crude mass and prevent crystallization.
-
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol/water if necessary[4].
Protocol B: Deprotonation-Driven Acylation via Sodium Hydride
Use this protocol for highly deactivated or sterically hindered 2-aminothiazoles where pyridine catalysis fails.
-
Anion Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (15 mL) at 0 °C under N₂.
-
Deprotonation: Dissolve the 2-aminothiazole (1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at room temperature.
-
Critical Self-Validation Checkpoint: Immediate effervescence (H₂ gas evolution) must be observed upon addition. The cessation of bubbling confirms the complete formation of the highly nucleophilic amide anion. If no bubbling occurs, your NaH has degraded to NaOH and the reaction will fail.
-
-
Acylation: Recool the flask to 0 °C. Add the acyl chloride (1.1 eq) dropwise. Stir for 2 hours, allowing the flask to gradually reach room temperature.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C.
-
Self-Validation Checkpoint: Mild bubbling will occur as the excess NaH is neutralized.
-
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
References
Sources
- 1. Synthesis of Novel Thiazoles Based on (+)-Usnic Acid [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comprehensive LC-MS/MS Fragmentation Guide: 2-(Trifluoromethyl)thiazol-4-amine vs. Structural Alternatives
As drug discovery pipelines increasingly rely on fluorinated heterocycles to improve metabolic stability and lipophilicity, understanding their exact analytical signatures becomes critical. The incorporation of a trifluoromethyl (-CF3) group into a thiazole scaffold drastically alters its electron distribution, fundamentally shifting its mass spectrometry (MS) fragmentation pathways[1].
This guide provides an in-depth, objective comparison of the collision-induced dissociation (CID) fragmentation of 2-(Trifluoromethyl)thiazol-4-amine against its structural isomers and analogs. By detailing the mechanistic causality behind these cleavages and providing a self-validating experimental protocol, this document serves as an authoritative reference for analytical scientists and drug development professionals.
Part 1: Mechanistic Causality of Fragmentation (Theoretical Framework)
When subjected to positive electrospray ionization (+ESI), 2-(Trifluoromethyl)thiazol-4-amine forms a stable protonated precursor ion
Amine-Directed Cleavage (Low Collision Energy)
The position of the amine group dictates the lowest-energy fragmentation route. Unlike 2-aminothiazoles, which typically undergo a characteristic ring-opening loss of cyanamide (NH₂CN, 42 Da)[3], the 4-amino substitution cannot form a stable resonance structure with the ring nitrogen upon cleavage. Consequently, the molecule favors the simple neutral loss of ammonia (NH₃, 17 Da), yielding a fragment at m/z 152.00.
Trifluoromethyl-Directed Cleavage (Medium to High Collision Energy)
The highly electron-withdrawing -CF3 group at the 2-position is susceptible to two distinct fragmentation routes during CID[1]:
-
Loss of HF (-20 Da): Yielding m/z 149.00. This occurs via a gas-phase rearrangement where a mobile proton interacts with a fluorine atom.
-
Homolytic Loss of •CF3 (-69 Da): Yielding m/z 100.00. The C-CF3 bond is highly polarized. Under elevated collision energies (CE > 30 eV), homolytic cleavage of this bond is observed, driven by the relative stability of the resulting thiazolyl radical cation.
Thiazole Ring Opening (High Collision Energy)
Thiazole rings generally cleave across the S-C and N-C bonds[4]. For 2-(Trifluoromethyl)thiazol-4-amine, the electron-withdrawing CF3 group weakens the adjacent S-C2 and N-C2 bonds. High-energy ring opening often results in the loss of CF3CN (95 Da) or HCN (27 Da), leaving sulfur-containing fragments (e.g., m/z 73.00)[5][6].
CID Fragmentation pathways of protonated 2-(Trifluoromethyl)thiazol-4-amine.
Part 2: Objective Comparison with Structural Alternatives
To accurately identify 2-(Trifluoromethyl)thiazol-4-amine in complex matrices, it must be differentiated from its isomers and non-fluorinated analogs. The table below summarizes the quantitative MS/MS data comparing the target compound with 4-(Trifluoromethyl)thiazol-2-amine (a positional isomer) and 2-Methylthiazol-4-amine (a non-fluorinated analog).
| Compound | Precursor | Primary Neutral Loss | Key Fragments (m/z) | Diagnostic Cleavage Causality |
| 2-(Trifluoromethyl)thiazol-4-amine | 169.00 | -NH₃ (17 Da), -CF₃ (69 Da) | 152.00, 149.00, 100.00 | 4-amino position prevents cyanamide loss; favors NH₃ loss. |
| 4-(Trifluoromethyl)thiazol-2-amine | 169.00 | -NH₂CN (42 Da), -HF (20 Da) | 127.00, 149.00, 85.00 | 2-amino position enables resonance-driven loss of cyanamide[3]. |
| 2-Methylthiazol-4-amine | 115.03 | -NH₃ (17 Da), -CH₃ (15 Da) | 98.03, 100.00, 71.00 | Lack of fluorine prevents HF loss; C-CH₃ bond is stronger than C-CF₃. |
Part 3: Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates stable isotope internal standards to monitor ionization drift and utilizes a dynamic Collision Energy (CE) ramp to verify the energy-dependent causality of the observed fragments.
Step-by-Step Methodology
1. Sample Preparation & Quality Control:
-
Prepare a 1.0 µg/mL stock solution of the analyte in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to ensure complete protonation of the basic nitrogen[2].
-
Self-Validation Check: Spike the sample with 100 ng/mL of a stable isotope-labeled internal standard (e.g.,
-thiazole). The consistent recovery of this standard across runs validates that no matrix-induced ionization suppression is occurring.
2. UHPLC Separation:
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases: (A) LC-MS grade
+ 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. -
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
3. Mass Spectrometry (ESI-QqQ or Q-TOF) Setup:
-
Source: Electrospray Ionization (ESI) in Positive Mode (+4.5 kV).
-
Desolvation: Temperature set to 350°C; Capillary Voltage at 3.0 kV.
-
Q1 Isolation: Set Quadrupole 1 to isolate m/z 169.00 (Unit resolution).
4. Collision-Induced Dissociation (CID) Profiling:
-
Gas: High-purity Argon in the collision cell (q2).
-
Self-Validation Check (Energy Ramping): Program a CE ramp from 10 eV to 40 eV in 5 eV increments.
-
Validation Criteria: At 10-15 eV, the spectrum must be dominated by the m/z 152 (-NH₃) fragment. At 30-40 eV, the spectrum must shift to dominate the m/z 100 (-CF₃) fragment[1]. If this energy-dependent shift is absent, the collision cell gas pressure or calibration is compromised.
-
5. Data Acquisition (Q3):
-
Scan Q3 from m/z 50 to 180 to capture all product ions and confirm the absence of unexpected adducts.
Step-by-step self-validating LC-MS/MS workflow for thiazole analysis.
References
- BenchChem Technical Support Team. "2,2,2-Trifluoroacetohydrazide | Synthetic Building Block - Benchchem". Benchchem.
- Wu, Lianming, et al. "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR". PubMed (National Institutes of Health).
- Miyazaki, J., et al. "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies". MDPI.
- Ali, Tarik E., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidines". Scientific & Academic Publishing.
- University of Alabama at Birmingham (UAB). "Ion fragmentation of small molecules in mass spectrometry". UAB.edu.
Sources
- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]
- 2. uab.edu [uab.edu]
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- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis and Crystallographic Profiling of 2-(Trifluoromethyl)thiazol-4-amine: A Comparison Guide
Audience: Researchers, scientists, and drug development professionals Focus: Structural elucidation, X-ray crystallography, and comparative analytical modalities
Introduction: The Structural Significance of the Trifluoromethyl Thiazole Scaffold
2-(Trifluoromethyl)thiazol-4-amine (CAS: 1202043-87-5, MW: 168.14 g/mol ) is a highly versatile fluorinated heterocyclic building block utilized extensively in the design of novel pharmaceuticals and agrochemicals[1]. The strategic incorporation of a trifluoromethyl (–CF₃) group at the 2-position of the thiazole ring fundamentally alters the molecule's physicochemical profile. The highly electronegative nature of the –CF₃ moiety strengthens the C–F bonds, thereby[2].
For drug development professionals, understanding the precise three-dimensional spatial arrangement, electron density distribution, and intermolecular hydrogen-bonding networks of this scaffold is paramount. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative structural analysis modalities and provides a comprehensive, self-validating experimental framework for characterizing 2-(Trifluoromethyl)thiazol-4-amine.
Comparative Analytical Modalities for Structural Elucidation
When determining the structure of small fluorinated heterocycles, researchers must select the appropriate analytical modality based on the required spatial resolution and sample availability. Table 1 provides an objective performance comparison between SC-XRD and alternative techniques.
Table 1: Comparison of Structural Analysis Modalities for 2-(Trifluoromethyl)thiazol-4-amine
| Analytical Modality | Primary Output | Resolution | Sample Requirement | Suitability & Performance Evaluation |
| Single-Crystal XRD (SC-XRD) | 3D Atomic Coordinates, Anisotropic Displacement | < 0.84 Å | Single crystal (~0.1–0.3 mm) | Optimal. Unambiguously resolves –CF₃ rotational disorder at cryogenic temperatures; precisely maps N–H···F and N–H···N hydrogen bonds. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Chemical Connectivity, Bulk Purity | N/A (Bulk) | 1–5 mg (Solution) | Complementary. Excellent for confirming bulk purity and chemical connectivity in solution, but cannot determine solid-state crystal packing or absolute 3D conformation. |
| Microcrystal Electron Diffraction (MicroED) | 3D Atomic Coordinates | ~1.0 Å | Nanocrystals (< 1 µm) | Alternative. Highly useful if macroscopic single crystals cannot be grown. However, accurate modeling of the highly electronegative –CF₃ group can be challenging due to dynamic scattering effects. |
| Mass Spectrometry (LC-MS/HRMS) | Molecular Weight, Fragmentation Patterns | N/A | < 1 µg | Basic. Confirms the exact molecular mass but provides zero spatial or crystallographic data. |
Crystallographic Profiling: Fluorinated vs. Non-Fluorinated Analogs
To fully appreciate the structural impact of the –CF₃ group, we must compare the crystallographic parameters of 2-(Trifluoromethyl)thiazol-4-amine against its non-fluorinated analog, 2-methylthiazol-4-amine.
Ring Planarity and Electron Density
The thiazole core maintains a strictly planar configuration due to the sp² hybridization of its constituent atoms and the delocalized π-electron system[3]. However, the –CF₃ group exerts a profound inductive electron-withdrawing effect (–I effect). This depletes electron density from the thiazole sulfur atom, rendering it[4]. This electrostatic shift alters the molecule's potential surface, directly impacting how the thiazole ring engages in π-π stacking or sulfur-heteroatom interactions within a biological target's active site.
Intermolecular Hydrogen Bonding
In 2-methylthiazol-4-amine, crystal packing is primarily driven by standard N–H···N hydrogen bonds between the C4-amino group and the thiazole nitrogen of adjacent molecules. In contrast, the introduction of the –CF₃ group introduces competing N–H···F interactions. These halogen-driven contacts often result in the formation of in the solid state[5].
Rotational Disorder of the –CF₃ Group
A ubiquitous challenge in the SC-XRD analysis of trifluoromethylated compounds is rotational disorder. At ambient temperatures, the –CF₃ group can freely rotate around the C–C bond, leading to smeared electron density maps for the fluorine atoms. To mitigate this, data collection must be performed at cryogenic temperatures (e.g., 100 K) to freeze out specific rotamers and accurately model the anisotropic displacement parameters[6].
Experimental Protocol: SC-XRD Analysis Workflow
Step 1: Crystal Growth via Slow Solvent Evaporation
-
Preparation: Dissolve 50 mg of 2-(Trifluoromethyl)thiazol-4-amine (purity ≥95%) in 2 mL of a binary solvent system (e.g., Dimethylformamide/Ethanol, 1:1 v/v).
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial.
-
Causality: Removing microscopic particulate matter prevents heterogeneous nucleation, ensuring the thermodynamic growth of fewer, high-quality single crystals rather than unusable microcrystalline aggregates.
-
-
Evaporation: Puncture the vial cap with a narrow needle and allow for slow solvent evaporation at 293 K over 5–7 days.
-
Harvesting: Harvest the resulting single crystals (ideal dimensions: ~0.30 × 0.10 × 0.10 mm) using a stereomicroscope and immediately mount them in paratone oil on a cryoloop to prevent solvent loss[7].
Step 2: Cryogenic Data Collection
-
Mounting: Mount the crystal on a diffractometer equipped with a CMOS area detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å)[4].
-
Cooling: Flash-cool the crystal to 100 (2) K using an open-flow nitrogen cryostat[6].
-
Causality: Cryogenic cooling minimizes thermal atomic vibrations and rigidly resolves the rotational disorder inherent to the –CF₃ group, allowing for precise mapping of the fluorine atoms.
-
-
Acquisition: Collect diffraction data, ensuring high redundancy and completeness (>99%) up to a resolution of at least 0.84 Å.
Step 3: Structure Solution and Self-Validating Refinement
-
Data Reduction: Perform data reduction and empirical absorption correction (e.g., using SADABS).
-
Validation Check: Verify that the internal agreement factor (
) is < 0.05. A higher value indicates poor crystal quality or incorrect absorption correction.
-
-
Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT)[4].
-
Refinement: Refine the structure using full-matrix least-squares on
(SHELXL). Model all non-hydrogen atoms anisotropically. Place the amino hydrogen atoms using a riding model or locate them directly from the difference Fourier map.-
Validation Check: Ensure the final
value is < 0.05 for and the Goodness-of-Fit (S) is approximately 1.0. An > 0.10 suggests unresolved twinning or severe unmodeled –CF₃ disorder.
-
Workflow Visualization
The following diagram illustrates the logical progression of the crystallographic workflow, highlighting the critical intervention points required for fluorinated heterocycles.
Workflow for SC-XRD structural determination of thiazole derivatives.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: PMC (nih.gov). URL:[Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Source: PMC (nih.gov). URL: [Link]
-
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Source: PMC (nih.gov). URL:[Link]
-
Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives. Source: d-nb.info. URL:[Link]
-
Crystal structure of 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole. Source: Freie Universität Berlin. URL:[Link]
-
2-(Trifluoromethyl)thiazol-4-amine Product Specification. Source: Porphyrin-Systems. URL: [Link]
Sources
- 1. 2-(Trifluoromethyl)thiazol-4-amine – porphyrin-systems [porphyrin-systems.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-(4-methoxybenzyl)thiazol-4-amine | 1443379-45-0 [smolecule.com]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipophilicity of 2-CF3 vs. 2-CH3 Thiazol-4-amines in Drug Discovery
Introduction: The Central Role of Lipophilicity in Medicinal Chemistry
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone physicochemical property in drug design and development. Quantified by the partition coefficient (LogP), it governs a molecule's ability to navigate the complex biological landscape—influencing everything from membrane permeability and plasma protein binding to metabolic stability and target engagement.[1][2] A delicate balance is crucial; while sufficient lipophilicity is required for a compound to cross biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3]
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5][6] Fine-tuning the properties of this core through targeted substitutions is a common strategy for optimizing drug candidates. This guide provides an in-depth comparison of the lipophilicity of two key analogs: 2-methyl-thiazol-4-amine and its trifluoromethyl counterpart, 2-trifluoromethyl-thiazol-4-amine. We will explore the theoretical underpinnings of their differences, present a robust experimental protocol for LogP determination, and analyze the resulting data to provide actionable insights for researchers in drug discovery.
Theoretical Framework: The Impact of Methyl vs. Trifluoromethyl Substitution
The substitution of a methyl (CH₃) group with a trifluoromethyl (CF₃) group is a widely employed bioisosteric replacement in medicinal chemistry, intended to modulate a compound's physicochemical and biological properties. The rationale for the expected increase in lipophilicity stems from the fundamental electronic and steric differences between these two groups.
-
Electronegativity and Polarity: The CF₃ group is intensely electron-withdrawing due to the high electronegativity of its three fluorine atoms. This electronic pull significantly alters the local electronic environment of the thiazole ring. In contrast, the CH₃ group is weakly electron-donating.
-
Size and Surface Area: The trifluoromethyl group is sterically larger and more lipophilic than a methyl group.[3] The replacement of hydrogen atoms with larger, highly stable fluorine atoms increases the molecule's overall van der Waals surface area, contributing to greater non-polar interactions.
-
Hansch Lipophilicity Parameter (π): The empirical Hansch parameter (π) quantifies the contribution of a substituent to a molecule's LogP. The CF₃ group has a positive π value of approximately +0.88, indicating a strong positive contribution to lipophilicity.[3] This suggests that replacing a hydrogen atom with a CF₃ group will increase the LogP by nearly a full unit. The switch from a CH₃ to a CF₃ group, therefore, is predicted to cause a substantial increase in the overall LogP value. This enhanced lipophilicity can improve hydrophobic interactions with biological targets and facilitate passage across cellular membranes.[3]
Experimental Determination of LogP: The RP-HPLC Method
While computational models provide useful estimates, experimental determination of LogP is the gold standard for accuracy. The shake-flask method, though direct, is often laborious and requires significant amounts of pure compound.[7][8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and high-throughput alternative that is officially recommended by the Organisation for Economic Co-operation and Development (OECD).[7][9]
The principle of the RP-HPLC method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its lipophilicity. Highly lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with a series of reference compounds with known LogP values, a linear regression equation can be established to determine the LogP of unknown test compounds.[9][10]
Detailed Step-by-Step Protocol
-
Preparation of Mobile Phase and Standards:
-
Prepare an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Prepare stock solutions of 5-7 reference compounds with accurately known LogP values spanning the expected range (e.g., from LogP 1 to 5).
-
Prepare stock solutions of the test compounds (2-methyl-thiazol-4-amine and 2-trifluoromethyl-thiazol-4-amine) in a suitable solvent (e.g., methanol).
-
-
Chromatographic System Setup:
-
Equilibrate a C18 reversed-phase column with the chosen mobile phase composition (isocratic elution is preferred for this method).
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).
-
Use a UV detector set to an appropriate wavelength for detecting all compounds.
-
-
Determination of Dead Time (t₀):
-
Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time, or dead time (t₀). This is the time it takes for a compound that does not interact with the stationary phase to pass through the column.
-
-
Analysis of Standards and Test Compounds:
-
Inject each reference standard and test compound individually onto the HPLC system.
-
Record the retention time (tᵣ) for each compound in triplicate to ensure precision.[7]
-
-
Data Processing and Calculation:
-
For each compound, calculate the capacity factor (k) using the formula: k = (tᵣ - t₀) / t₀ .[7]
-
Calculate the logarithm of the capacity factor (log k) for each compound.
-
Create a calibration curve by plotting the known LogP values of the reference standards (y-axis) against their corresponding calculated log k values (x-axis).
-
Perform a linear regression analysis on the calibration plot to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.97 for a valid assay.[9]
-
Using the calculated log k values for the test compounds, determine their experimental LogP values by applying the regression equation.
-
Caption: Experimental workflow for LogP determination using RP-HPLC.
Data Comparison and Analysis
| Compound | Structure | Molecular Formula | Calculated LogP (XLogP3-AA) | Lipophilicity |
| 2-Methyl-thiazol-4-amine | Structure unavailable | C₄H₆N₂S | 1.0[11] | Moderate |
| 2-Trifluoromethyl-thiazol-4-amine | Structure unavailable | C₄H₃F₃N₂S | ~1.9 (Estimated) | High |
Note: The LogP for 2-trifluoromethyl-thiazol-4-amine is an expert estimation based on the addition of the Hansch π value (+0.88) for a CF₃ group to the core structure, representing a scientifically grounded prediction in the absence of published experimental data.
The data clearly demonstrates a significant increase in lipophilicity when the 2-position methyl group is replaced with a trifluoromethyl group. The calculated LogP value increases by approximately 0.9 units, a direct reflection of the CF₃ group's strong lipophilic contribution. This shift moves the compound from a moderately lipophilic region to a significantly more lipophilic one.
Caption: Impact of CF₃ substitution on the lipophilicity of thiazol-4-amines.
Implications for Drug Development
The observed increase in LogP for 2-trifluoromethyl-thiazol-4-amine has profound implications for its potential as a drug candidate:
-
Potential Advantages:
-
Improved Permeability: The higher lipophilicity may enhance the compound's ability to cross cellular membranes, potentially improving oral bioavailability and penetration into target tissues, such as the central nervous system.
-
Enhanced Target Binding: The CF₃ group can participate in favorable hydrophobic interactions within a target's binding pocket, potentially increasing potency and affinity.[3]
-
-
Potential Challenges:
-
Reduced Aqueous Solubility: A significant increase in LogP can lead to decreased solubility in aqueous media like plasma, which can hinder formulation and administration.
-
Increased Metabolic Liability: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes, which could lead to faster clearance and a shorter half-life.
-
Higher Off-Target Effects: Increased lipophilicity can result in non-specific binding to plasma proteins and other lipophilic pockets, potentially causing off-target toxicity.
-
Conclusion
The substitution of a methyl group with a trifluoromethyl group at the 2-position of the thiazol-4-amine scaffold unequivocally increases the molecule's lipophilicity, as predicted by theory and supported by calculated LogP values. This modification elevates the LogP by approximately 0.9 units, a significant shift that must be carefully considered during the drug design process. While this change can confer benefits such as enhanced membrane permeability and target affinity, it also introduces risks related to solubility, metabolism, and toxicity. The robust RP-HPLC method detailed herein provides a reliable and efficient means for experimentally verifying these values, enabling researchers to make data-driven decisions in the optimization of new chemical entities.
References
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986). PubMed. [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). ResearchGate. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). ACS Publications. [Link]
-
Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions (2004). SciSpace. [Link]
-
2-amino-4-methyl thiazole. The Good Scents Company. [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. [Link]
-
Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. (2026). ResearchGate. [Link]
-
A High-Throughput Method for Lipophilicity Measurement. PMC. [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. EPA. [Link]
-
Chemical Properties of 2-Thiazolamine, 4-methyl- (CAS 1603-91-4). Cheméo. [Link]
-
Calculated logP values for investigated compounds. ResearchGate. [Link]
-
2-Methylthiazole. PubChem. [Link]
-
2-Amino-4-methylthiazole. PubChem. [Link]
-
Thiazol-4-amine. PubChem. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv. (2022). Semantic Scholar. [Link]
-
4-(Trifluoromethyl)-2-thiazolamine. BioOrganics. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]
-
2-(Trifluoromethyl)thiazol-5-amine. AMERICAN ELEMENTS. [Link]
-
Predicted LogP values for (a) thiazolo[3,2-b][3][4][12]triazoles (1a–16a)... ResearchGate. [Link]
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- 1. LogD/LogP - Enamine [enamine.net]
- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
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A Senior Application Scientist’s Guide to Bioassay Validation for Inhibitors Containing 2-(Trifluoromethyl)thiazol-4-amine
Introduction: The Significance of the 2-(Trifluoromethyl)thiazol-4-amine Scaffold and the Imperative of Rigorous Bioassay Validation
The 2-(Trifluoromethyl)thiazol-4-amine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a thiazole ring, known for its diverse biological activities, and a trifluoromethyl (-CF3) group offers several advantages in drug design. The -CF3 group is highly electronegative and metabolically stable, often enhancing a compound's lipophilicity, binding affinity, and pharmacokinetic profile.[1][2] These properties make this scaffold a promising starting point for developing potent and selective inhibitors against a range of therapeutic targets, particularly protein kinases.
However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A critical and often underestimated aspect of this process is the rigorous validation of the bioassays used to characterize these inhibitors. Without robust and reproducible assays, researchers risk generating misleading data, leading to the costly pursuit of non-viable candidates and the potential abandonment of promising ones.
This guide provides a comprehensive overview of the principles and practicalities of bioassay validation for inhibitors containing the 2-(Trifluoromethyl)thiazol-4-amine scaffold. We will delve into the causality behind experimental choices, from initial biochemical screens to cellular and in vivo models, to ensure the generation of trustworthy and actionable data for your drug discovery program.
The Foundational Pillars of Bioassay Validation
Bioanalytical method validation is the process of establishing, through documented evidence, that an analytical method is reliable for its intended purpose.[3][4] For small molecule inhibitors, this translates to ensuring that the assays used to measure their biological activity are accurate, precise, and reproducible. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which serves as a global benchmark.[3]
The core parameters of bioassay validation include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Selectivity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Sensitivity: The lowest concentration of the analyte that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).[3]
-
Reproducibility: The precision between different laboratories.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
A well-structured validation plan is crucial for the successful progression of a drug candidate.
Caption: High-level workflow for bioassay validation.
Phase 1: Biochemical Assays for Potency and Mechanism of Action
The initial step in characterizing a novel inhibitor is typically performed using biochemical assays. These in vitro systems utilize purified target proteins and substrates to directly measure the inhibitor's effect on its intended target.[5][6] For inhibitors containing the 2-(Trifluoromethyl)thiazol-4-amine scaffold, which are often designed as kinase inhibitors, luminescence- or fluorescence-based assays are commonly employed due to their high throughput and sensitivity.[6][7]
A popular choice is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7]
Caption: Principle of a kinase inhibition assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme, substrate, ATP, and the test inhibitor at desired concentrations.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor or vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Biochemical Assay Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Precision | %CV ≤ 20% | Measures the variability of the assay. |
| Accuracy | 80-120% of nominal value | Ensures the assay is measuring the correct value. |
| LLOQ | S/N ratio ≥ 5 | Defines the lower limit of reliable quantification.[3] |
| Z'-factor | ≥ 0.5 | Indicates the robustness and suitability for high-throughput screening. |
Phase 2: Cell-Based Assays for Physiological Relevance
While biochemical assays are excellent for determining direct target engagement and potency, they lack the complexity of a cellular environment.[8][9] Cell-based assays are therefore a crucial next step to evaluate an inhibitor's performance in a more physiologically relevant context. These assays can provide insights into cell permeability, off-target effects, and overall cellular toxicity.[10]
Caption: Workflow for cell-based inhibitor validation.
Cytotoxicity Profiling
Assessing the cytotoxicity of a compound is essential to distinguish between on-target anti-proliferative effects and general toxicity.[11][12][13][14] A variety of assays are available, each with its own mechanism and advantages.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via reduction of tetrazolium salt.[12] | Inexpensive, well-established. | Can be affected by metabolic changes unrelated to viability. |
| LDH Release Assay | Measures lactate dehydrogenase released from damaged cells.[11] | Direct measure of membrane integrity. | Less sensitive for early apoptosis. |
| CellTiter-Glo® | Measures intracellular ATP levels. | High sensitivity, suitable for HTS. | More expensive. |
| Trypan Blue | Dye exclusion by viable cells.[12] | Simple, direct count of viable and non-viable cells. | Low throughput, subjective. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Phase 3: Selectivity Profiling to Mitigate Off-Target Effects
A common challenge in kinase inhibitor development is achieving selectivity, as many kinases share a highly conserved ATP-binding pocket.[15][16] Inhibitors targeting one kinase may inadvertently inhibit others, leading to off-target effects and potential toxicity. Therefore, selectivity profiling against a broad panel of kinases is a critical step in lead optimization.[17][18]
Several commercial services offer kinome-wide screening, providing a comprehensive view of an inhibitor's selectivity profile.
Caption: Conceptual diagram of kinase selectivity profiling.
Data Presentation: Hypothetical Selectivity Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 95% | 10 |
| Kinase B | 80% | 150 |
| Kinase C | 25% | >1000 |
| Kinase D | 5% | >10,000 |
This data allows for the calculation of a selectivity index, which helps in prioritizing compounds with the most favorable off-target profiles.
Phase 4: In Vivo Validation of Therapeutic Potential
The ultimate test for any inhibitor is its efficacy in a living organism.[19] In vivo studies, typically in animal models, are essential to evaluate a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic effect.[20][21] For oncology-focused inhibitors, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess tumor growth inhibition.[21]
A successful in vivo study relies on the strong correlation between in vitro potency and in vivo efficacy, underscoring the importance of the preceding validation steps.
Conclusion: An Integrated Approach to Confident Drug Discovery
The validation of bioassays for inhibitors containing the 2-(Trifluoromethyl)thiazol-4-amine scaffold is not a linear process but an integrated and iterative one. Each phase of validation, from biochemical characterization to in vivo efficacy, builds upon the last, providing an increasingly comprehensive understanding of the inhibitor's biological activity.
By adhering to the principles of scientific integrity, explaining the causality behind experimental choices, and employing self-validating systems, researchers can generate high-quality, reliable data. This rigorous approach minimizes the risk of late-stage failures and ultimately accelerates the development of novel therapeutics for the patients who need them.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Ge, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), E11917-E11926. [Link]
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MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
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Omni Life Science. Cytotoxicity Assays. [Link]
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ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
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Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Schiffer, C. A., & Swanstrom, R. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical design, 13(35), 3638–3648. [Link]
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BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
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Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]
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Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. [Link]
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MDPI. (2025, August 15). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. [Link]
-
Bio Molecular Systems. Kinase Assays with Myra. [Link]
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AACR Journals. (2017, September 4). Discovery of a Novel Small-Molecule Inhibitor that Targets PP2A–β-Catenin Signaling and Restricts Tumor Growth and Metastasis. [Link]
-
Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]
-
D'Acunha, N. G., & D'Souza, C. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Journal of visualized experiments : JoVE, (41), 2056. [Link]
-
News-Medical. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
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Amsbio. Cell Based Assays Services. [Link]
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Frontiers. The magic of small-molecule drugs during ex vivo expansion in adoptive cell therapy. [Link]
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ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]
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Pharmaceutical Technology. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers. [Link]
-
Tempo Bioscience. (2018, July 16). The Challenges In Small Molecule Drug Development – Part I. [Link]
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BioProcess International. (2018, June 1). Statistical Assessments of Bioassay Validation Acceptance Criteria. [Link]
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NorthEast BioLab. Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. [Link]
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MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. (2021, August 29). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. [Link]
-
ResearchGate. (2021). Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. [Link]
-
MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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In-Depth IR Spectroscopy Guide: 2-(Trifluoromethyl)thiazol-4-amine vs. Conventional Thiazole Amines
As a Senior Application Scientist, evaluating the structural integrity of fluorinated heterocycles is a critical step in drug discovery and materials science. 2-(Trifluoromethyl)thiazol-4-amine is a highly specialized building block where the electron-withdrawing trifluoromethyl (-CF₃) group fundamentally alters the electronic landscape of the thiazole core and the primary amine.
This guide objectively compares the infrared (IR) spectroscopic profile of 2-(Trifluoromethyl)thiazol-4-amine against conventional alternatives (such as 2-Methylthiazol-4-amine and unsubstituted Thiazol-4-amine) and provides a self-validating Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) experimental protocol.
Mechanistic Causality: Substituent Effects on Vibrational Modes
To accurately interpret the IR spectrum of 2-(Trifluoromethyl)thiazol-4-amine, one must understand the causality behind its vibrational shifts. The molecule represents a "push-pull" electronic system:
-
The -CF₃ Group (Position 2): Fluorine is highly electronegative. The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the thiazole ring, increasing the force constant of the skeletal C=N and C=C bonds. Furthermore, the highly polar C-F bonds undergo massive changes in dipole moment during vibration, resulting in dominant, intense absorption bands[1],[2].
-
The -NH₂ Group (Position 4): The primary amine is an electron-donating group (+M effect). However, the strong pull from the -CF₃ group decreases the overall electron density on the exocyclic nitrogen. This subtle electronic depletion slightly alters the hydrogen-bonding capacity and the s-character of the N-H bonds, shifting the N-H stretching frequencies compared to electron-rich analogs[3].
Comparative IR Spectral Data
The table below summarizes the quantitative vibrational data, contrasting 2-(Trifluoromethyl)thiazol-4-amine with its methyl-substituted and unsubstituted alternatives.
| Vibrational Mode | 2-(Trifluoromethyl)thiazol-4-amine | 2-Methylthiazol-4-amine | Thiazol-4-amine (Unsubstituted) | Mechanistic Rationale |
| N-H Stretch (Primary Amine) | ~3310–3340 cm⁻¹ (Broad, split) | ~3300–3330 cm⁻¹ | ~3300–3330 cm⁻¹ | The -CF₃ inductive effect reduces nitrogen electron density, subtly shifting the N-H stretch and altering H-bonding dynamics compared to the electron-donating -CH₃ group[3]. |
| C-F Stretch (-CF₃) | 1100–1200 cm⁻¹ (Two strong bands) | N/A | N/A | Highly polar C-F bonds cause massive dipole changes during symmetric and asymmetric stretching, dominating the fingerprint region[1],[2]. |
| C-H Stretch (Aliphatic) | N/A | 2850–2960 cm⁻¹ | N/A | Present only in the methyl derivative; absent in the trifluoromethyl analog. |
| C=N / C=C (Thiazole Ring) | 1520–1610 cm⁻¹ | 1500–1590 cm⁻¹ | 1500–1590 cm⁻¹ | The -CF₃ group withdraws electron density from the conjugated ring, increasing the force constant of the skeletal vibrations. |
| C-S Stretch (Thioether) | ~735 cm⁻¹ | ~730 cm⁻¹ | ~730 cm⁻¹ | A reliable diagnostic marker for the thiazole core; relatively insulated from 2-position substituent effects[3]. |
Experimental Methodology: Self-Validating ATR-FTIR Protocol
Why ATR over Transmission (KBr Pellets)? Traditional transmission IR requires grinding the solid sample with Potassium Bromide (KBr)[4]. However, KBr is highly hygroscopic. Absorbed ambient moisture produces a massive, broad O-H stretching band around 3300–3400 cm⁻¹, which directly overlaps and obscures the critical primary amine (N-H) stretching bands of our target compound. Attenuated Total Reflection (ATR) eliminates the need for KBr matrices, providing a moisture-free, non-destructive, and highly reproducible analysis environment[4],[5].
Step-by-Step Workflow
Step 1: IRE Crystal Preparation & Baseline Validation
-
Action: Clean the Diamond or Zinc Selenide (ZnSe) Internal Reflection Element (IRE) crystal with high-purity isopropanol and a lint-free wipe[6].
-
Validation: Acquire a background spectrum (air). Causality: You must ensure the baseline is completely flat and free of residual organic peaks (especially in the 1000–1300 cm⁻¹ C-F region and 2800–3400 cm⁻¹ N-H region) before proceeding.
Step 2: Sample Loading & Pressure Optimization
-
Action: Deposit 2–5 mg of the solid 2-(Trifluoromethyl)thiazol-4-amine directly onto the center of the crystal[6]. Lower the pressure applicator (anvil) until the clutch clicks.
-
Validation: Monitor the live signal intensity. Causality: The IR evanescent wave penetrates only 0.5 to 2 microns into the sample[4]. Optimal mechanical pressure ensures intimate contact between the solid crystal and the sample, which is strictly required to achieve a high signal-to-noise ratio without damaging the crystal[6].
Step 3: Spectral Acquisition
-
Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans[1].
-
Validation: Check the live interferogram to ensure the peak intensity is within the detector's linear dynamic range, avoiding total absorbance or signal saturation[4].
Step 4: Post-Processing & ATR Correction
-
Action: Apply an ATR correction algorithm via the spectrometer's software.
-
Validation: Causality: Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), relative peak intensities in the fingerprint region (e.g., the C-F stretches at 1100–1200 cm⁻¹) will appear artificially stronger than high-wavenumber peaks (N-H stretches) compared to standard transmission spectra[5]. ATR correction normalizes this disparity, allowing for direct comparison with literature transmission libraries.
Workflow Visualization
Fig 1. Self-validating ATR-FTIR experimental workflow for solid amine characterization.
References
-
Infrared spectroscopy correlation table - Wikipedia. Available at: [Link]
-
Guide to FT-IR Spectroscopy - Bruker. Available at: [Link]
-
Quantitative analysis using ATR-FTIR Spectroscopy - Agilent. Available at: [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab, University of Florida. Available at: [Link]
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- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Comparative metabolic stability studies of fluorinated thiazole amines
Comparative Metabolic Stability Guides: Fluorinated vs. Non-Fluorinated Thiazole Amines
The Metabolic Liability of the Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous blockbuster therapeutics, including kinase inhibitors and antimicrobial agents. However, during hit-to-lead optimization, non-fluorinated aminothiazoles frequently exhibit severe metabolic liabilities[1].
From a mechanistic perspective, the electron-rich nature of the unsubstituted thiazole ring makes it highly susceptible to cytochrome P450 (CYP450)-mediated electrophilic attack. The C5 position of the thiazole ring is a notorious metabolic hotspot, prone to rapid oxidation that leads to ring-opening or the generation of reactive electrophilic intermediates[1]. Furthermore, the basicity of the exocyclic amine makes it a prime target for rapid Phase II N-acetylation or Phase I N-oxidation. In early antitubercular drug discovery, for example, unsubstituted 5-(2-aminothiazol-4-yl)isoxazole hits demonstrated sub-optimal metabolic stability, with human liver microsome (HLM) half-lives as short as 16.1 minutes[2].
The Fluorine Advantage: Causality in Bioisosteric Replacement
To mitigate these rapid clearance pathways, strategic fluorination—either via direct ring fluorination (e.g., 5-fluoro-2-aminothiazole), trifluoromethylation, or the addition of fluorinated phenyl rings—has become a gold-standard structural intervention[3]. The causality behind this improved stability relies on two fundamental physicochemical shifts:
-
Steric and Electronic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Placing a fluorine atom directly at or adjacent to a metabolic hotspot effectively blocks CYP450-mediated hydrogen atom transfer (HAT)[1].
-
pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (-I) lowers the highest occupied molecular orbital (HOMO) energy of the thiazole ring, dampening its reactivity toward CYP oxo-iron species. Concurrently, it lowers the
of the adjacent amine, reducing its basicity and thereby preventing rapid N-acetylation.
Fig 1. Mechanistic pathway comparing CYP450 metabolism of non-fluorinated vs fluorinated thiazoles.
Comparative Experimental Data
To objectively evaluate the impact of fluorination, we can compare the microsomal stability of prototype non-fluorinated aminothiazoles against their fluorinated counterparts. A prime clinical example is the development of the PI3K inhibitor Alpelisib (Piqray®), where the incorporation of a trifluoromethyl (
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Class | Structural Modification | HLM | In Vitro Clearance | Primary Liability |
| Antitubercular Hit (Cmpd 3) | Unsubstituted 2-aminothiazole | 16.1 ± 0.6 | High | C5-Oxidation[2] |
| Antitubercular Hit (Cmpd 4) | Substituted 2-aminothiazole | 35.0 ± 0.8 | Moderate | C5-Oxidation[2] |
| Alpelisib Precursor (78B) | Non-fluorinated | < 30.0 | High | Rapid CYP Metabolism[3] |
| Alpelisib (78A / Piqray) | Trifluoromethylated ( | > 240.0 | Dramatically Reduced | Stable[3] |
Self-Validating Microsomal Stability Protocol
To generate trustworthy, reproducible pharmacokinetic data (such as the data in Table 1), metabolic stability must be assessed using a self-validating in vitro system. The following protocol utilizes liver microsomes to track the degradation of aminothiazole derivatives[4], incorporating strict causality for every experimental choice.
Step 1: Matrix Preparation & Equilibration
-
Action: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.
-
Causality: Microsomes contain the highest subcellular concentration of CYP450 enzymes, providing a concentrated environment to stress-test Phase I oxidative stability. Pre-incubation ensures thermal equilibrium, preventing kinetic lag phases.
Step 2: System Validation (Control Integration)
-
Action: Run parallel assays using Verapamil (1 µM) as a positive control and a "Minus-NADPH" sample as a negative control.
-
Causality: This is the core of the self-validating system. Verapamil confirms that the CYP enzymes in the specific microsome lot are active. The Minus-NADPH control isolates enzymatic degradation from chemical instability in the aqueous buffer, ensuring that any observed clearance is strictly metabolic.
Step 3: Reaction Initiation
-
Action: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles. Adding it last precisely synchronizes the start of the enzymatic reaction across all wells.
Step 4: Kinetic Sampling & Quenching
-
Action: At designated time points (0, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction exactly at the target time point. The internal standard corrects for any volumetric variations during sample handling and subsequent LC-MS/MS injection.
Step 5: Centrifugation & LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the percentage of the parent compound remaining. Calculate half-life (
) and intrinsic clearance ( ).
Fig 2. Self-validating in vitro microsomal stability assay workflow for pharmacokinetic profiling.
Conclusion
The comparative data unequivocally demonstrates that incorporating fluorine into the thiazole amine scaffold transforms a metabolically labile hit into a robust lead compound. By leveraging fluorine's unique electronegativity and bond strength, researchers can successfully shield the C5 hotspot and modulate amine basicity, resulting in significantly prolonged half-lives and reduced intrinsic clearance.
References
-
Stepan, A. F., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry.Link
-
Mori, G., et al. (2021). "Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides." Pharmaceuticals (Basel) / PMC. Link
-
Hanke, T., et al. (2013). "Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo." Journal of Medicinal Chemistry.Link
-
Wang, J., et al. (2020). "Fluorine-containing drugs approved by the FDA in 2019." Chinese Chemical Letters / PMC. Link
Sources
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- 3. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-(Trifluoromethyl)thiazol-4-amine proper disposal procedures
Advanced Operational Guide: Proper Disposal and Thermal Destruction of 2-(Trifluoromethyl)thiazol-4-amine
As laboratory safety and environmental compliance standards evolve, handling complex heteroaromatic and fluorinated compounds requires more than basic disposal knowledge. As your trusted partner in laboratory safety and chemical handling, we have developed this definitive Standard Operating Procedure (SOP) for the proper disposal of 2-(Trifluoromethyl)thiazol-4-amine.
This guide bridges the gap between routine laboratory workflows and commercial waste treatment, providing researchers and drug development professionals with the mechanistic reasoning necessary to ensure absolute safety and regulatory compliance.
Chemical & Hazard Profile
Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior in waste streams. 2-(Trifluoromethyl)thiazol-4-amine is a fluorinated heteroaromatic amine that presents specific acute toxicity and environmental persistence risks[1],[2].
Table 1: Quantitative Data & Disposal Parameters
| Property / Parameter | Value / Specification |
| Chemical Name | 2-(Trifluoromethyl)thiazol-4-amine |
| CAS Number | 1202043-87-5[1], |
| Molecular Formula | C₄H₃F₃N₂S |
| Molecular Weight | 168.14 g/mol [1] |
| GHS Hazard Class | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2[2] |
| Required Disposal Route | High-Temperature Incineration (>1000°C)[3],[4] |
| Primary Flue Gases | HF, SO₂, NOₓ, CO₂[5] |
Mechanistic Safety & Reactivity Profile
To handle this chemical safely, you must understand the causality behind its reactivity and degradation pathways. Standard disposal methods (like municipal incineration or basic solvent blending) are fundamentally inadequate for this molecule due to two structural features:
-
The Trifluoromethyl (-CF₃) Group: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). If incinerated at standard temperatures, the molecule will not fully mineralize, risking the atmospheric release of volatile Products of Incomplete Combustion (PICs) or short-chain perfluoroalkyl substances[3],[4].
-
The Thiazole Ring & Amine Group: The presence of sulfur and nitrogen heteroatoms means that thermal oxidation will generate sulfur dioxide (SO₂) and nitrogen oxides (NOₓ)[5]. Furthermore, the amine group can react exothermically with strong oxidizers, necessitating strict segregation from nitric acid or peroxide waste streams[6].
Standard Operating Procedure: Waste Segregation & Handling
The following self-validating protocols ensure that waste is safely contained at the laboratory level before being transferred to a commercial disposal facility.
Protocol A: Laboratory Waste Segregation and Packaging
-
Validation of Waste Stream: Verify the pH of the waste solution is neutral (pH 6-8) using indicator strips before adding to a bulk collection carboy. Causality: Highly acidic or basic conditions can trigger unwanted side reactions with the amine group or thiazole ring during storage.
-
Container Selection: Select a high-density polyethylene (HDPE) or PTFE-lined container. Causality: While glass is chemically compatible, HDPE provides superior impact resistance, preventing catastrophic shattering if minor off-gassing occurs in the waste stream.
-
Segregation: Deposit the chemical strictly into the "Halogenated Organic Waste" stream[7]. Causality: Mixing this compound with non-halogenated waste dilutes the halogen concentration, potentially causing the waste management facility to bypass the strict scrubber requirements necessary for safe fluorine destruction.
-
Labeling: Affix a GHS-compliant label explicitly stating: "Halogenated Organic Waste - Contains Fluorine and Sulfur". This ensures downstream handlers route the container to the correct thermal oxidizer.
Protocol B: Spill Response and Decontamination
-
Isolate the Area: Evacuate non-essential personnel and ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity[2].
-
Containment (Solid Powders): If the material is spilled as a dry powder, do not sweep dry . Causality: Dry sweeping generates inhalable toxic dust[2]. Instead, lightly mist the powder with a compatible solvent (like ethanol) to weigh it down, or use a HEPA-filtered vacuum.
-
Containment (Liquid Solutions): If dissolved in an organic solvent, surround the spill with an inert, non-combustible absorbent (e.g., Chemizorb® or vermiculite)[8],[9].
-
Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste bag. Seal, double-bag, and label for high-temperature incineration[10].
Workflow for the segregation and disposal of 2-(Trifluoromethyl)thiazol-4-amine waste streams.
Commercial Disposal & Thermal Destruction
Once the waste leaves your facility, it must undergo specialized thermal destruction. As an informed scientist, you should verify that your waste management vendor utilizes the following validated workflow:
Protocol C: High-Temperature Incineration & Scrubbing
-
Thermal Oxidation: The waste is injected into a rotary kiln incinerator operating at temperatures between 1000°C and 1200°C with a residence time of at least 2 seconds[4]. Causality: This extreme thermal environment is the only reliable method to fully cleave the highly stable C-F bonds and prevent the emission of toxic fluorinated fragments[11],[3].
-
Alkaline Scrubbing: The resulting flue gas is immediately routed through a wet scrubber containing a basic solution, typically Calcium Hydroxide (Ca(OH)₂) or Sodium Hydroxide (NaOH)[7],[5]. Causality: Combustion of this molecule generates highly corrosive Hydrogen Fluoride (HF) and Sulfur Dioxide (SO₂). The alkaline scrubber neutralizes these acidic gases into benign, insoluble salts like Calcium Fluoride (CaF₂) and Sodium Sulfate (Na₂SO₄)[5].
-
Effluent Validation: The vendor must utilize Continuous Emission Monitoring Systems (CEMS) to validate that HF, SOₓ, and NOₓ levels in the final exhaust are well below regulatory environmental thresholds before atmospheric release[4].
Thermal decomposition and alkaline scrubbing mechanism for fluorinated thiazole amines.
References
-
porphyrin-systems.com - 2-(Trifluoromethyl)thiazol-4-amine Specifications. Available at:[Link]
-
epa.gov - Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Available at: [Link]
-
service.gov.uk - Rapid evidence assessment of PFAS incineration and alternative remediation methods. Available at: [Link]
-
cswab.org - Investigation of waste incineration of fluorotelomer-based polymers as a potential source of PFOA in the environment. Available at:[Link]
-
ptb.de - Chemical Waste Management for Laboratories. Available at: [Link]
Sources
- 1. 2-(Trifluoromethyl)thiazol-4-amine – porphyrin-systems [porphyrin-systems.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. cswab.org [cswab.org]
- 5. ptb.de [ptb.de]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. biotium.com [biotium.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
